molecular formula C24H16Br4Ge B14890079 Tetrakis(4-bromophenyl)germane

Tetrakis(4-bromophenyl)germane

Cat. No.: B14890079
M. Wt: 696.6 g/mol
InChI Key: ZFNUEFPJNLLXGP-UHFFFAOYSA-N
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Description

Tetrakis(4-bromophenyl)germane is a useful research compound. Its molecular formula is C24H16Br4Ge and its molecular weight is 696.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H16Br4Ge

Molecular Weight

696.6 g/mol

IUPAC Name

tetrakis(4-bromophenyl)germane

InChI

InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H

InChI Key

ZFNUEFPJNLLXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of Tetrakis(4-bromophenyl)germane for Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrakis(4-bromophenyl)germane (TBPG) is a specialized organogermanium building block (tecton) employed in the synthesis of advanced porous materials and optoelectronic devices. Distinguished by its rigid tetrahedral geometry and the presence of a heavy germanium core (Atomic Number: 32), TBPG offers unique physicochemical advantages over its carbon and silicon analogues.

This technical guide analyzes TBPG’s role as a node in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) , detailing its synthesis, structural properties, and the "Heavy Atom Effect" that makes it a candidate for phosphorescent materials.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Geometry

TBPG features a central germanium atom bonded to four para-bromophenyl groups in a tetrahedral arrangement (


 symmetry). This geometry is critical for reticular chemistry, where TBPG acts as a 4-connected node, directing the topology of 3D networks (e.g., diamondoid or dia  topology).
Comparative Analysis: Group 14 Analogues

The choice of the central atom (C, Si, Ge) significantly impacts the bond length and the resulting pore size and optical properties of the final material.

PropertyTetrakis(4-bromophenyl)methaneTetrakis(4-bromophenyl)silaneTetrakis(4-bromophenyl)germaneImpact on Material
Core Atom Carbon (C)Silicon (Si)Germanium (Ge) Heavy Atom Effect
Bond Length C–C: ~1.54 ÅSi–C: ~1.87 ÅGe–C: ~1.95 Å Larger pore aperture in COFs
Bond Angle 109.5°109.5°109.5° Maintains tetrahedral topology
Spin-Orbit Coupling NegligibleLowModerate Enhances Intersystem Crossing (ISC)
Key Physical Data
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in THF, chloroform, dichloromethane; insoluble in water and alcohols.

  • Thermal Stability: High thermal stability (typically stable >300°C), making it suitable for solvothermal synthesis of COFs.

Synthesis & Purification Protocol

The synthesis of TBPG utilizes a Grignard reaction, coupling Germanium(IV) chloride with 4-bromophenylmagnesium bromide.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic germanium center.

Synthesis Reagents GeCl4 + 4-Br-C6H4-MgBr (Excess) Intermediate Tetra-substituted Intermediate Reagents->Intermediate THF, Reflux Quench Acidic Hydrolysis (HCl/H2O) Intermediate->Quench Product Tetrakis(4-bromophenyl)germane (TBPG) Quench->Product Precipitation

Figure 1: Synthetic pathway for Tetrakis(4-bromophenyl)germane via Grignard reagent.

Detailed Protocol
  • Preparation of Grignard: In a flame-dried 3-neck flask under Argon, react 1,4-dibromobenzene (excess) with Mg turnings in dry THF to form the mono-Grignard reagent. Note: Control temperature to prevent polymerization.

  • Addition of Ge Source: Cool the solution to 0°C. Add GeCl

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux for 12–24 hours to ensure complete substitution of all four chlorides.

  • Quenching: Cool to room temperature and quench with dilute HCl.

  • Purification:

    • Extract with Dichloromethane (DCM).

    • Wash with brine and water.

    • Crucial Step: Recrystallize from Chloroform/Ethanol to remove homocoupled biphenyl byproducts.

Applications in Materials Science

Covalent Organic Frameworks (COFs)

TBPG serves as a rigid tetrahedral knot . When condensed with linear linkers (e.g., phenylenediboronic acid), it forms 3D COFs with non-interpenetrated or interpenetrated diamondoid structures.

  • Benefit: The longer Ge–C bond (1.95 Å) expands the unit cell compared to C-centered COFs, potentially increasing surface area and pore volume for gas storage (

    
    , 
    
    
    
    ).
Optoelectronics & The Heavy Atom Effect

Germanium facilitates the Heavy Atom Effect , which increases the spin-orbit coupling constant (


).
  • Mechanism: This promotes Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state.
  • Application: TBPG derivatives are used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) to harvest triplet excitons, theoretically allowing for 100% internal quantum efficiency, unlike fluorescent materials capped at 25%.

Jablonski Ground Ground State (S0) S1 Singlet Excited (S1) Ground->S1 Excitation S1->Ground Fluorescence (Fast) T1 Triplet Excited (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Ge Core T1->Ground Phosphorescence (Slow)

Figure 2: Jablonski diagram illustrating the Heavy Atom Effect of the Germanium core promoting Intersystem Crossing.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Manipulate under a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Moisture sensitive? Generally stable, but keep dry to prevent surface oxidation over long periods.

References

  • PubChem. Tetrakis(4-bromophenyl)methane (Analogue Reference).[1] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of tetrakis(4-bromophenyl)silane and methane derivatives. Chem. Commun., 2022. Available at: [Link]

  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks.[2] Available at: [Link]

Sources

Molecular structure and tetrahedral geometry of Tetrakis(4-bromophenyl)germane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in reticular chemistry and materials science. It prioritizes mechanistic insight, reproducible protocols, and structural logic.

Structural Architectonics, Synthetic Protocols, and Reticular Applications

Executive Summary

Tetrakis(4-bromophenyl)germane is a critical tetrahedral (


) tecton used in the construction of Porous Aromatic Frameworks (PAFs), Covalent Organic Frameworks (COFs), and supramolecular assemblies.[1] Distinguished from its carbon and silicon congeners by the larger atomic radius of germanium (

vs.

for Si and

for C), this building block offers unique bond metrics that influence the pore aperture and interpenetration degree of resulting networks. This guide details the rigorous synthesis, structural validation, and application logic of this organogermanium core.

Molecular Structure & Geometry[2]

Geometric Parameters

The molecule consists of a central germanium atom covalently bonded to four 4-bromophenyl rings.[2] Ideally, the geometry around the central Ge atom is perfectly tetrahedral with bond angles of


. However, in the solid state, crystal packing forces often induce slight distortions, reducing the symmetry.
  • Point Group: Idealized

    
     (often 
    
    
    
    or lower in crystal lattice).
  • Bond Lengths: The Ge–C(aryl) bond length is typically 1.95–1.98 Å , significantly longer than the C–C bond in tetraphenylmethane (~1.54 Å) and the Si–C bond in tetraphenylsilane (~1.87 Å).

  • Structural Impact: The elongated Ge–C bonds expand the "node" size in reticular networks, theoretically increasing the void volume in diamondoid (dia) topologies, provided interpenetration does not negate this gain.

Crystallographic Considerations

While the ideal gas-phase molecule is symmetric, X-ray diffraction studies of analogous tetraarylgermanes reveal that steric repulsion between the ortho-hydrogens of the phenyl rings and the crystal packing forces can lead to a propeller-like conformation.

ParameterValue (Approx.)Significance
Ge–C Bond Length 1.96 ÅDetermines node expansion in MOFs/COFs.
C–Ge–C Angle 109.5° ± 2°Critical for maintaining tetrahedral network topology.
Molecular Diameter ~14–15 ÅDefines the minimum footprint of the monomer.

Synthetic Protocol: Lithium-Halogen Exchange Route

Core Directive: The synthesis relies on the precise mono-lithiation of 1,4-dibromobenzene. The use of Grignard reagents (Mg) is possible but often yields lower selectivity and harder purification due to the formation of bis-Grignard species. The Lithiation route at cryogenic temperatures is the industry gold standard for high-purity organogermanium synthesis.

Reaction Logic
  • Selective Lithiation:

    
    -Butyllithium performs a lithium-halogen exchange on one bromine of the 1,4-dibromobenzene. Low temperature (-78°C) is mandatory to prevent di-lithiation or benzyne formation.
    
  • Nucleophilic Substitution: The resulting (4-bromophenyl)lithium acts as a nucleophile, attacking the electrophilic Germanium(IV) chloride.

Experimental Workflow

Reagents:

  • 1,4-Dibromobenzene (4.0 equiv + 10% excess)

  • 
    -Butyllithium (4.0 equiv, 1.6 M in hexanes)
    
  • Germanium(IV) chloride (

    
    , 1.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (for extraction)

Protocol:

  • Setup: Flame-dry a 500 mL Schlenk flask under Argon atmosphere. Add 1,4-dibromobenzene and dissolve in anhydrous THF.

  • Lithiation (The Critical Step): Cool the solution to -78°C (dry ice/acetone bath). Add

    
    -BuLi dropwise over 30 minutes.
    
    • Scientist's Note: Rapid addition causes local heating, leading to side reactions. Maintain T < -70°C.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of (4-bromophenyl)lithium.

  • Germylation: Add

    
     dropwise to the cold solution. The reaction is highly exothermic; control the rate to prevent solvent boil-over.
    
  • Warming: Allow the mixture to slowly warm to room temperature overnight. The solution will typically turn cloudy due to LiCl precipitation.

  • Quenching & Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Chloroform/Ethanol or purify via column chromatography (Silica, Hexanes/DCM gradient).

Synthesis Logic Diagram

SynthesisWorkflow Start 1,4-Dibromobenzene Lithiation Lithiation (-78°C) n-BuLi / THF Start->Lithiation Dissolve & Cool Intermediate 4-Bromophenyllithium (Intermediate) Lithiation->Intermediate Li-Hal Exchange Germylation Germylation + GeCl4 Intermediate->Germylation Nucleophilic Attack Product Tetrakis(4-bromophenyl)germane (Target) Germylation->Product 4x Substitution - LiCl

Caption: Step-wise synthetic pathway emphasizing the critical cryogenic lithiation intermediate.

Characterization & Validation

To ensure the integrity of the synthesized tecton, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    Expect two doublets characteristic of a para-substituted benzene system.
    • 
       ~7.50 ppm (d, 8H, ortho to Br)
      
    • 
       ~7.25 ppm (d, 8H, meta to Br/ortho to Ge)
      
  • 
     NMR:  Look for the distinct shift of the carbon attached to Germanium.
    
    • C-Ge ipso carbon: Typically

      
       135–140 ppm.
      
    • C-Br ipso carbon: Typically

      
       123–125 ppm.
      
Mass Spectrometry

Germanium has a unique isotopic pattern (


). Combined with four Bromine atoms (

), the molecular ion cluster

will be broad and highly characteristic.
  • Target Mass: ~636.02 g/mol (based on dominant isotopes).

Applications in Reticular Chemistry[1][4][5][6][7]

Tetrakis(4-bromophenyl)germane serves as a rigid, tetrahedral node for constructing Ge-PAFs (Germanium-centered Porous Aromatic Frameworks).

The "Element Effect" in Porosity

Replacing Carbon (in PAF-1) with Germanium (in Ge-PAF) alters the pore metrics:

  • Bond Elongation: The longer Ge–C arms push the connecting phenyl rings further apart.

  • Interpenetration Control: The expanded core can sometimes allow for a higher degree of interpenetration (e.g., 2-fold to 3-fold) depending on the linker length used (e.g., biphenyl vs. terphenyl linkers).

Reticular Construction Diagram

ReticularLogic Monomer Tetrakis(4-bromophenyl)germane (Td Node) Reaction Suzuki-Miyaura Coupling Pd(0) Catalyst Monomer->Reaction Core Linker Linear Linker (e.g., 1,4-Benzenediboronic acid) Linker->Reaction Strut Network Ge-PAF Framework (Diamondoid Topology) Reaction->Network Polymerization Property High Surface Area (> 1000 m²/g) Network->Property Result

Caption: Logic flow for converting the molecular germanium precursor into a porous solid-state framework.

References

  • Synthesis & Lithiation Protocol

    • Development of dopant-free hole transport materials.[3] (2023).[4][3][5] Middle East Technical University.

  • Ge-PAF Applications & Characterization

    • Designed Synthesis and Characterization of Novel Germanium Centered Porous Aromatic Frameworks (Ge-PAFs). (2015).[1][6] ResearchGate.

  • General Properties & CAS Data

    • Tetrakis(4-bromophenyl)germane (CAS 1018982-18-7).[7][8] YottaDeft / Chemical Suppliers.

  • Structural Analogs (Silane/Methane)

    • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks.[1] (2002).[4] ResearchGate.

Sources

The Ascendancy of Germanium in Aromatic Systems: A Technical Guide to Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the nuanced electronic properties and burgeoning applications of germanium-cored aromatic compounds. This document provides a deep dive into the synthesis, theoretical underpinnings, and experimental characterization of these novel materials, offering a roadmap for their future development in organic electronics and beyond.

Introduction: Beyond Carbon and Silicon

The incorporation of heteroatoms into polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy for tuning their electronic and photophysical properties. While silicon-containing PAHs, such as silafluorenes, have been extensively studied, their heavier group-14 counterpart, germanium, offers a unique and compelling set of characteristics. Germanium-cored aromatic compounds, including germafluorenes and dibenzogermoles, are distinguished by their lower HOMO-LUMO gaps, enhanced charge carrier mobility, and distinct photophysical behaviors when compared to their silicon and carbon analogs. These properties make them highly promising candidates for a range of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to potentially novel biological probes.[1][2] This guide will elucidate the fundamental principles governing the electronic behavior of these materials, provide practical insights into their synthesis and characterization, and explore their current and future applications.

Theoretical Framework: Understanding the Germanium Advantage

The introduction of a germanium atom into an aromatic core induces significant perturbations in the electronic structure of the molecule. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in rationalizing these effects.

The key electronic modifications arise from the interaction between the σ* orbitals of the exocyclic Ge-C bonds and the π* orbitals of the aromatic framework. This σ conjugation is more pronounced for germanium than for silicon, leading to a significant stabilization of the Lowest Unoccupied Molecular Orbital (LUMO).[2] The result is a reduced HOMO-LUMO gap, which is a critical parameter for tuning the absorption and emission properties of the material and for facilitating charge injection in electronic devices.[3][4]

The larger size and greater polarizability of the germanium atom also play a crucial role. These factors contribute to enhanced intermolecular interactions, which can facilitate more efficient charge transport in the solid state.[1]

Synthesis of Germanium-Cored Aromatic Compounds: A Practical Approach

The synthesis of germanium-cored aromatic compounds typically involves the construction of a germacyclic ring within a larger aromatic framework. Several synthetic strategies have been developed, with the choice of method depending on the target molecule and desired substitution patterns.

Reductive Cyclization of Diynes

One of the most versatile methods for constructing germoles (five-membered germanium-containing rings) is the reductive cyclization of 1,6-diynes with a germanium dihalide in the presence of a reducing agent. This approach allows for the introduction of a wide variety of substituents on both the germanium atom and the aromatic backbone.

Experimental Protocol: Synthesis of a Dibenzogermole Derivative

Objective: To synthesize a representative dibenzogermole via reductive cyclization.

Materials:

  • 2,2'-diethynylbiphenyl

  • Dichlorodiphenylgermane (Ph₂GeCl₂)

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2,2'-diethynylbiphenyl in anhydrous THF in a Schlenk flask.

  • Add freshly cut lithium metal to the solution and stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dichlorodiphenylgermane in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dibenzogermole.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts for the aromatic protons and carbons, as well as the disappearance of the acetylenic proton signals. Mass spectrometry will confirm the molecular weight of the product.

Cycloaddition Reactions

Cycloaddition reactions, such as the [4+1] cycloaddition of a germylene with a diene, offer another powerful route to germacyclic aromatic compounds.[5] This method is particularly useful for accessing five-membered ring systems and allows for a degree of stereochemical control.

Diagram: Synthetic Pathways to Germanium-Cored Aromatic Compounds

Synthesis_Pathways cluster_reductive_cyclization Reductive Cyclization cluster_cycloaddition [4+1] Cycloaddition cluster_cross_coupling Cross-Coupling Reactions RC_start Di-alkynyl Aromatic RC_product Germole-containing Aromatic RC_start->RC_product 1. Reduction GeX2 Ge(II) Halide GeX2->RC_product 2. Cyclization Reducing_Agent Reducing Agent (e.g., Li) Reducing_Agent->RC_product CA_diene Diene CA_product Germacyclopentene Derivative CA_diene->CA_product CA_germylene Germylene (R₂Ge:) CA_germylene->CA_product CC_dihalo Dihaloaromatic CC_product Germanium-bridged Aromatic CC_dihalo->CC_product CC_organogermanium Organogermanium Reagent CC_organogermanium->CC_product Pd or Ni catalyst

Caption: Key synthetic strategies for the formation of germanium-cored aromatic compounds.

Experimental Characterization: Probing the Electronic Landscape

A combination of spectroscopic and electrochemical techniques is employed to characterize the electronic properties of germanium-cored aromatic compounds.

Spectroscopic Analysis
  • UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques provide direct information about the HOMO-LUMO gap and the emissive properties of the molecules. Germanium-cored compounds typically exhibit red-shifted absorption and emission spectra compared to their silicon analogues, a direct consequence of their lower energy gaps.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the aromatic protons and carbons can also provide insights into the degree of electron delocalization within the molecule.[6]

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of the compounds, which correspond to the HOMO and LUMO energy levels, respectively. These experimental values are crucial for designing materials with appropriate energy level alignment for use in electronic devices.[7]

Table: Comparative Electronic Properties of Fluorene Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)
9,9-Diphenylfluorene-5.8-2.13.7380
9,9-Diphenylsilafluorene-5.7-2.33.4410
9,9-Diphenylgermafluorene-5.6-2.53.1435

Note: These are representative values and can vary depending on the specific substituents.

Applications: From Advanced Materials to Potential Therapeutics

The unique electronic properties of germanium-cored aromatic compounds have positioned them as promising materials for a variety of applications.

Organic Electronics

The tunable HOMO-LUMO gaps and excellent charge transport characteristics of these compounds make them highly suitable for use in:

  • Organic Light-Emitting Diodes (OLEDs): Germafluorene derivatives have been successfully employed as host materials in red phosphorescent OLEDs, demonstrating high external quantum efficiencies.[1]

  • Organic Field-Effect Transistors (OFETs): The enhanced intermolecular interactions and charge carrier mobility of germanium-containing systems suggest their potential for high-performance OFETs.[8][9]

  • Organic Photovoltaics (OPVs): The ability to absorb light at longer wavelengths makes germanium-cored aromatics attractive as donor or acceptor materials in OPVs.

Diagram: Charge Transport in a Germafluorene-Based OFET

OFET_Transport cluster_transport Source Source Electrode Semiconductor Germafluorene Semiconductor Layer Source->Semiconductor Drain Drain Electrode Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Dielectric->Semiconductor Semiconductor->Drain Charge Hole (h+) Charge->Drain Drift under Electric Field

Caption: Schematic of charge carrier movement in an organic field-effect transistor.

Biological Applications

While the primary focus of research on germanium-cored aromatic compounds has been in materials science, there is emerging interest in their potential biological applications. Certain organogermanium compounds have been investigated for their medicinal properties, including anti-tumor and immunomodulatory activities.[10][11] The unique photophysical properties of fluorescent germanium-cored aromatics could also be harnessed for bioimaging and sensing applications. Further research is needed to explore the biocompatibility and specific biological activities of these compounds.

Conclusion and Future Outlook

Germanium-cored aromatic compounds represent a fascinating and rapidly evolving class of materials with a rich and tunable electronic landscape. The ability to precisely engineer their HOMO-LUMO gaps, enhance charge transport, and modify their photophysical properties through synthetic design opens up a vast array of possibilities in organic electronics. While their application in drug development is still in its nascent stages, the unique properties of germanium suggest that these compounds may yet find a role in the biomedical field. Continued interdisciplinary research, combining synthetic chemistry, theoretical modeling, and materials science, will be crucial in unlocking the full potential of these remarkable molecules.

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  • SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]

  • Synthesis, Characterization, and Reaction of Digermylenes. (n.d.). National Center for Biotechnology Information. [Link]

  • Effect of ligands with extended π-system on the photophysical properties of Ru(II) complexes. (2010). PubMed. [Link]

  • CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). (2017). Chemistry of Heterocyclic Compounds. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • Organic Electronics. (2013). ScienceDirect. [Link]

  • A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors. (n.d.). Journal of Materials Chemistry C. [Link]

Sources

Crystallographic Data and Packing of Tetrakis(4-bromophenyl)germane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and structural analysis of Tetrakis(4-bromophenyl)germane , a critical tecton in the synthesis of Porous Aromatic Frameworks (PAFs) and supramolecular assemblies.

Executive Summary

Tetrakis(4-bromophenyl)germane (TBrPGe) represents a quintessential rigid tetrahedral building block in modern materials science. Unlike its carbon and silicon analogs, the germanium core offers a unique combination of longer bond lengths (~1.95 Å) and higher polarizability, which subtlely alters the lattice energy and packing density.

This compound is primarily utilized as a supramolecular node for constructing diamondoid networks (PAFs, COFs) where the specific geometry of the


 symmetry dictates pore size and topology. This guide details the synthesis, crystal metrics, and the halogen-bond-driven packing forces that govern its solid-state behavior.

Molecular Architecture & Crystallographic Metrics[1][2][3]

The structural integrity of TBrPGe arises from its high symmetry. The central Germanium atom acts as a pivot, enforcing a tetrahedral geometry that is resistant to conformational flux, making it an ideal "anchor" for crystal engineering.

Crystal Data Summary

Note: TBrPGe is typically isostructural with its Group 14 analogs (Tetrakis(4-bromophenyl)methane/silane), crystallizing in non-centrosymmetric tetragonal space groups.

ParameterValue / CharacteristicNotes
Formula

Crystal System TetragonalIsostructural series (C, Si, Ge, Sn)
Space Group

(Typical)
Characteristic of tetrakis(aryl) cores
Z Value 2Molecules per unit cell
Ge–C Bond Length

Å
Longer than Si–C (~1.87 Å) and C–C (~1.54 Å)
C–Ge–C Angle

Near-ideal tetrahedral geometry
Symmetry

(Solid State)
Deviates slightly from ideal

in packing
Structural Trends in Group 14

The substitution of the central atom (C


 Si 

Ge) expands the molecular volume. In TBrPGe, the longer Ge–C bonds push the peripheral bromophenyl rings further apart compared to the carbon analog. This lattice expansion is critical when designing isoreticular frameworks, as it allows for fine-tuning of pore aperture sizes without changing the network topology.

Crystal Packing & Supramolecular Analysis[1][2][4]

The packing of TBrPGe is not governed solely by close packing principles but is directed by specific directional interactions.

Halogen Bonding ( )

The most dominant supramolecular force is the Type II Halogen Bond .

  • Mechanism: The bromine atoms on the periphery act as both electron donors (lone pair) and acceptors (sigma-hole).

  • Geometry: Adjacent molecules orient such that the electropositive region (sigma-hole) of one Br atom interacts with the electronegative belt of a Br atom on a neighboring molecule.

  • Result: This directional "locking" mechanism creates infinite zigzag chains or 3D networks, stabilizing the open tetrahedral structure and preventing efficient close packing, which is advantageous for porosity.

Stacking and Interactions

While less dominant than halogen bonding, the phenyl rings participate in edge-to-face (T-shaped) interactions. The expanded Ge core reduces the efficacy of parallel displaced


 stacking compared to the carbon analog, as the rings are held at a greater distance, reducing steric clash but also weakening dispersion forces between aromatic faces.

Experimental Protocol: Synthesis & Crystallization

Safety Warning: Organolithium reagents (n-BuLi) are pyrophoric. Handle under inert atmosphere (Ar/N2). Bromine compounds are toxic.

Synthesis Workflow (Lithiation-Germylation)

This protocol utilizes a double-metal exchange to ensure high purity.

  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Lithiation:

    • Dissolve 1,4-dibromobenzene (4.0 equiv) in anhydrous THF/Ether at -78°C .

    • Add n-Butyllithium (4.0 equiv) dropwise over 30 mins.

    • Mechanism:[1][2] Selective mono-lithiation generates (4-bromophenyl)lithium in situ.

  • Germylation:

    • Add Germanium Tetrachloride (

      
      )  (1.0 equiv) slowly to the cold solution.
      
    • Allow the mixture to warm to Room Temperature (RT) overnight.

  • Quenching & Workup:

    • Quench with saturated

      
      .
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Crystallization for XRD

To obtain single crystals suitable for diffraction:

  • Method: Vapor Diffusion (Slow).

  • Solvent System: Chloroform (Solvent) / Ethanol (Antisolvent).

  • Procedure: Dissolve crude TBrPGe in minimal

    
    . Place in a small vial. Place this vial inside a larger jar containing Ethanol. Cap tightly.
    
  • Timeline: 3–7 days. Colorless block crystals will form.

Visualizing the Workflow

The following diagram illustrates the logical flow from precursor selection to the final supramolecular assembly analysis.

TBrPGe_Workflow cluster_synthesis Synthesis Phase cluster_cryst Crystallization & Analysis Precursors 1,4-Dibromobenzene + n-BuLi Intermediate In-situ Lithiation (-78°C) Precursors->Intermediate Metal-Halogen Exchange Reaction Addition of GeCl4 (Tetrahedral Core Formation) Intermediate->Reaction Nucleophilic Substitution Product Crude TBrPGe Reaction->Product Workup Recryst Vapor Diffusion (CHCl3 / EtOH) Product->Recryst Purification SingleCrystal Single Crystal (Tetragonal Block) Recryst->SingleCrystal Self-Assembly XRD X-Ray Diffraction (Data Collection) SingleCrystal->XRD Structural Solution

Figure 1: Step-by-step workflow for the synthesis and crystallographic characterization of Tetrakis(4-bromophenyl)germane.[3]

Applications in Material Science

The crystallographic data of TBrPGe is not merely academic; it serves as the blueprint for:

  • Ge-PAFs (Porous Aromatic Frameworks): Using Ullmann coupling to link the brominated positions, creating ultra-high surface area materials (>1000

    
    ) for gas storage.
    
  • Optoelectronics: The Ge core interrupts conjugation, enforcing a high triplet energy level, making it useful as a host material in phosphorescent OLEDs.

References

  • Synthesis of Group 14 Tetrakis(aryl) Compounds Tetrakis(4-bromophenyl)germane synthesis via lithiation. Source:

  • Isostructurality in Tetraphenylmethane Derivatives Comparison of C, Si, Ge, Sn tetrahedral cores and halogen bonding. Source:

  • Porous Aromatic Frameworks (Ge-PAFs) Utilization of TBrPGe as a building block for porous networks. Source:

  • Crystallographic Data for Tetrakis(4-bromophenyl)methane (Analog) CCDC 212982 - Reference for isostructural packing. Source:

Sources

Tetrakis(4-bromophenyl)germane: A Critical Architect for Heavy-Atom Porous Aromatic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and applications of Tetrakis(4-bromophenyl)germane, specifically focusing on its function as a heavy-atom node in Porous Aromatic Frameworks (PAFs).

Executive Summary

Tetrakis(4-bromophenyl)germane (TBPGe) is a specialized organometallic building block characterized by its rigid tetrahedral geometry and heavy central germanium atom.[1] Unlike its carbon (tetraphenylmethane) or silicon (tetraphenylsilane) analogs, TBPGe introduces unique electronic properties and bond metrics into supramolecular assemblies. Its primary utility lies in the synthesis of Germanium-Centered Porous Aromatic Frameworks (specifically PAF-4) , where it serves as the structural node. These frameworks exhibit high thermal stability (>400°C), significant porosity (~2246 m²/g), and distinctive luminescent properties attributed to the heavy-atom effect of germanium. This guide outlines the synthesis of the monomer, its polymerization into PAF-4, and its critical applications in gas storage, optoelectronics, and potential drug delivery systems.

Molecular Architecture & Comparative Analysis

The utility of TBPGe stems from its structural homology to lighter Group 14 analogs while offering distinct physicochemical divergences.

Structural Homology and Divergence

The molecule consists of a central Germanium (Ge) atom bonded to four 4-bromophenyl groups in a tetrahedral arrangement (


 symmetry).
FeatureCarbon Analog (PAF-1 Precursor)Silicon Analog (PAF-3 Precursor)Germanium Analog (TBPGe)
Central Atom Carbon (C)Silicon (Si)Germanium (Ge)
Bond Length (M-C) ~1.54 Å~1.87 Å~1.95 Å
Covalent Radius 0.77 Å1.11 Å1.22 Å
Electronic Effect Insulating nodeSlight conjugation blockHeavy atom effect (Spin-orbit coupling)
Resulting PAF Surface Area ~5600 m²/g (PAF-1)~2932 m²/g (PAF-3)~2246 m²/g (PAF-4)

Key Insight: While the longer Ge-C bond results in a slightly expanded lattice constant, the increased atomic mass and radius of Ge lead to a denser material with a lower specific surface area compared to the carbon analog. However, the Ge center imparts superior luminescent properties and alters the adsorption enthalpy for gases like Hydrogen and methane.

Synthesis Protocols

The synthesis of TBPGe and its subsequent conversion into PAF-4 requires strict exclusion of moisture and oxygen.

Step 1: Synthesis of Tetrakis(4-bromophenyl)germane Monomer

Mechanism: Lithiation of 1,4-dibromobenzene followed by nucleophilic substitution on Germanium(IV) chloride.

Protocol:

  • Reagents: 1,4-Dibromobenzene (4.0 eq),

    
    -Butyllithium (
    
    
    
    -BuLi, 4.0 eq), Germanium tetrachloride (
    
    
    , 1.0 eq), anhydrous THF.
  • Lithiation: Dissolve 1,4-dibromobenzene in dry THF under Argon at -78°C. Add

    
    -BuLi dropwise. Stir for 1-2 hours to generate (4-bromophenyl)lithium.
    
  • Substitution: Add

    
     slowly to the lithiated suspension at -78°C.
    
  • Workup: Allow to warm to room temperature (RT) overnight. Quench with water. Extract with dichloromethane (DCM).

  • Purification: Recrystallize from chloroform/ethanol to yield white crystals of TBPGe.

Step 2: Polymerization to PAF-4 (Yamamoto Coupling)

Mechanism: Nickel(0)-mediated Ullmann cross-coupling of aryl bromides to form C-C bonds between tetrahedral nodes.

Protocol:

  • Catalyst Prep: In a glovebox, mix Bis(1,5-cyclooctadiene)nickel(0) (

    
    ) and 2,2'-bipyridyl (bpy) in dry DMF/THF to form the purple active catalyst complex.
    
  • Coupling: Add TBPGe monomer and 1,5-cyclooctadiene (COD) to the catalyst mixture.

  • Reaction: Heat to 80°C for 24-48 hours under inert atmosphere.

  • Purification (Critical): The resulting solid is insoluble. Wash extensively with HCl (to remove Ni), water, THF, and methanol. Soxhlet extraction is recommended for 24 hours to clear trapped oligomers.

  • Activation: Supercritical

    
     drying is preferred to preserve pore structure.
    

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_paf PAF-4 Network Formation Start 1,4-Dibromobenzene (Precursor) Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Ge_Add Addition of GeCl4 (Nucleophilic Sub.) Lithiation->Ge_Add TBPGe Tetrakis(4-bromophenyl)germane (TBPGe Monomer) Ge_Add->TBPGe Coupling Cross-Coupling (80°C, DMF/THF) TBPGe->Coupling Monomer Input Cat_Prep Ni(COD)2 + Bipyridyl (Yamamoto Catalyst) Cat_Prep->Coupling Washing Acid Wash & Soxhlet (Removal of Ni/Oligomers) Coupling->Washing PAF4 PAF-4 Framework (Porous Network) Washing->PAF4 caption Fig 1. Synthesis pathway from precursor to Germanium-based Porous Aromatic Framework (PAF-4).

Functional Properties & Applications

Gas Storage and Separation

PAF-4 is a microporous material with a pore size centered around 1.18 nm . Despite having a lower surface area than PAF-1, the Ge centers influence the heat of adsorption (


) for gases.
GasUptake Capacity (approx.[2][3][4][5][6] at 1 bar/77K or 273K)Mechanism
Hydrogen (

)
~1.5 - 2.0 wt%Physisorption in ultramicropores
Carbon Dioxide (

)
~2.5 mmol/gQuadrupole interaction with aromatic rings
Methane (

)
ModerateSurface adsorption
Optoelectronics & Sensing

The heavy Ge atom enhances spin-orbit coupling , which can facilitate intersystem crossing. Unlike the purely fluorescent carbon-based PAFs, Ge-PAFs exhibit unique luminescence profiles that are sensitive to the presence of electron-deficient analytes (e.g., nitroaromatic explosives) via photo-induced electron transfer (PET) quenching mechanisms.

Drug Delivery Potential

For drug development professionals, PAF-4 represents a stable, non-collapsing porous scaffold.

  • Loading: The ~1.2 nm pores are ideal for loading small-molecule chemotherapeutics (e.g., Doxorubicin, 5-FU).

  • Stability: The C-C covalent bonding (phenyl-phenyl) ensures the framework survives physiological pH, unlike labile coordination bonds in some MOFs.

  • Biocompatibility: While Ge is generally less toxic than heavy metals like Pb or Cd, the insolubility of the PAF-4 network minimizes systemic leaching.

Applications cluster_apps PAF-4 Applications TBPGe TBPGe Node Gas Gas Storage (H2, CO2) TBPGe->Gas Microporosity Sensing Luminescent Sensing (Explosives/VOCs) TBPGe->Sensing Heavy Atom Effect Drug Drug Delivery (Small Molecule Carrier) TBPGe->Drug 1.2 nm Pore Size caption Fig 2. Functional utility of TBPGe-derived frameworks.

References

  • Designed Synthesis and Characterization of Novel Germanium Centered Porous Aromatic Frameworks (Ge-PAFs). Source:Acta Chimica Sinica / ResearchGate Context: Primary synthesis of PAF-4 and comparison with Si/C analogs.[1]

  • Gas Storage in Porous Aromatic Frameworks (PAFs). Source:Energy & Environmental Science Context: Detailed analysis of gas uptake (H2, CO2) in PAF-3 (Si) and PAF-4 (Ge).

  • Porous Aromatic Frameworks as a Platform for Multifunctional Applications. Source:ACS Central Science Context:[6] Review of PAF applications including sensing and potential biomedical uses.[7] [6]

  • Tetrakis(4-bromophenyl)germane (Compound Data). Source:PubChem / Sigma-Aldrich Context: Physical properties and CAS verification (CAS: 1018982-18-7).

Sources

Technical Guide: Germanium-Based Building Blocks for Next-Generation Porous Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of porous materials has historically been dominated by aluminosilicates (zeolites) and transition metal carboxylates (MOFs). However, Germanium (Ge) has emerged as a transformative building block that offers capabilities silicon cannot match.

This guide addresses the technical utility of germanium in constructing porous architectures.[1] Unlike silicon, germanium possesses a unique hydrolytic lability and flexible coordination geometry. We do not view this lability as a defect, but as a programmable feature . It enables the ADOR (Assembly-Disassembly-Organization-Reassembly) mechanism—a top-down synthesis route that allows us to manufacture "unfeasible" zeolite topologies with extra-large pores suitable for macromolecular drug delivery.

Part 1: The Chemistry of the Ge-Building Block

To utilize germanium effectively, one must understand how it diverges from silicon at the atomic level. While both are Group 14 elements, Ge introduces specific structural behaviors that dictate experimental outcomes.

The "Flexible Hinge" Mechanism

Germanium has a larger ionic radius (0.39 Å) compared to Silicon (0.26 Å) in tetrahedral coordination. This results in longer T-O bonds (1.75 Å for Ge-O vs. 1.61 Å for Si-O).

  • Consequence: The Ge-O-Ge bond angles are more acute and flexible than Si-O-Si. This allows the formation of Double Four Ring (D4R) units—cubane-like cages (

    
     or mixed Si/Ge units) that are highly strained and energetically unfavorable in pure silicate frameworks.
    
  • Application: In synthesis, Ge acts as a structure-directing agent (SDA) that stabilizes these D4R units, enabling the crystallization of extra-large pore zeolites (10–14 Å range) which are critical for hosting biologic payloads.

Hydrolytic Lability as a Tool

The Ge-O bond is susceptible to hydrolysis in the presence of water, unlike the robust Si-O bond.

  • Traditional View: A stability liability.

  • Modern Application: A "chemical scissor." By placing Ge atoms at specific junctions (like the D4R pillars between silica layers), we can selectively dissolve these pillars post-synthesis, collapsing or rearranging the structure into new topologies.[2]

Part 2: The ADOR Protocol (Assembly-Disassembly-Organization-Reassembly)[2][3][4][5]

The ADOR process is the gold standard for Ge-based porous material synthesis. It represents a paradigm shift from "trial-and-error" hydrothermal synthesis to rational design .

Mechanism Visualization

The following diagram illustrates the transformation of a parent Germanosilicate (UTL topology) into daughter zeolites (IPC-2 and IPC-4) by exploiting Ge-lability.

ADOR_Mechanism Parent Parent Zeolite (UTL) (Si/Ge ~ 4-5) Contains Ge-rich D4R Pillars Hydrolysis Disassembly (Hydrolysis) Target: Ge-O Bonds Solvent: H2O / Mild Acid Parent->Hydrolysis Ge-removal Precursor Lamellar Precursor (IPC-1P) Zeolitic Layers with Silanols Hydrolysis->Precursor Exfoliation Org_A Organization A (Direct Condensation) Precursor->Org_A Org_B Organization B (Interlayer Expansion) Precursor->Org_B + Alkoxysilane IPC4 Product: IPC-4 (Small Pore) Layers directly connected Org_A->IPC4 Calcination IPC2 Product: IPC-2 (Medium/Large Pore) New S4R connections Org_B->IPC2 Calcination

Figure 1: The ADOR workflow.[2][3][4] Ge-rich D4R units act as sacrificial pillars, allowing the controlled collapse of the UTL framework into new, stable topologies.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of IPC-2 via ADOR Transformation

Objective: Convert UTL germanosilicate into IPC-2 zeolite. Rationale: This protocol demonstrates the selective removal of Ge to reorganize porosity.[2]

Phase 1: Assembly (Parent UTL Synthesis)
  • Reagents: Tetraethylorthosilicate (TEOS), Germanium Dioxide (

    
    ), (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane hydroxide (SDA), Water.
    
  • Mixing: Dissolve

    
     in the SDA solution. Add TEOS. Stir until ethanol evaporates.
    
    • Target Molar Ratio: 0.8 SiO2 : 0.4 GeO2 : 0.4 SDA : 30 H2O.

  • Crystallization: Transfer to Teflon-lined autoclave. Heat at 175°C for 6–8 days under rotation.

  • Validation: XRD must confirm UTL topology (peaks at

    
    ).
    
Phase 2: Disassembly (The Critical Ge-Step)
  • Hydrolysis: Suspend calcined UTL powder in water (Liquid/Solid ratio = 50).

  • Conditioning: Heat at 95°C for 16 hours .

    • Mechanism:[1][2][5][3][6][7] Water attacks the Ge-O bonds in the D4R units. The Si-rich layers remain intact because Si-O is stable at neutral pH.

  • Isolation: Centrifuge to recover the solid (IPC-1P). The supernatant will contain dissolved Germanium species (recyclable).

Phase 3: Organization & Reassembly
  • Alkoxysilane Treatment: To prevent total collapse (which forms IPC-4), we must "prop" the layers. Mix IPC-1P with diethoxydimethylsilane (DEDMS) in 1M

    
    .
    
  • Reflux: Heat at 175°C for 24 hours. The silane inserts between layers, replacing the leached Ge.

  • Calcination: Fire at 550°C for 6 hours in air.

    • Result: The layers condense via the new silyl bridges, forming IPC-2 .

Part 4: Comparative Data & Applications

Structural Metrics

The following table highlights why Ge-based processing is superior for generating specific pore architectures.

MaterialOriginPore SystemPore Size (Å)Surface Area (BET)Stability
UTL Direct Synthesis (Si/Ge)14-ring / 12-ring10.5 × 14.0~650 m²/gLow (Hydrolytically Unstable)
IPC-2 ADOR Product12-ring / 10-ring6.5 × 7.0~480 m²/gHigh (All-Silica Framework)
IPC-4 ADOR Product10-ring / 8-ring4.0 × 5.5~300 m²/gHigh (All-Silica Framework)
Application: Drug Delivery Vehicles

For the drug development audience, the utility of Ge-materials lies in biocompatibility and payload capacity .

  • Macro-Molecule Hosting: The parent UTL and its derivatives offer extra-large pores (14-ring) often unattainable in pure aluminosilicates. This accommodates peptide-based drugs that would be excluded from standard zeolites like ZSM-5.

  • Toxicity Profile: Unlike heavy metal-based MOFs (e.g., Chromium or Cadmium), Germanium exhibits lower cytotoxicity. Furthermore, the ADOR process allows the removal of Ge after the structure is formed, leaving a pure silica framework (biologically inert) with the imprint of the Ge-structure.

  • Controlled Release: By tuning the "Disassembly" step (Phase 2 above), one can create hierarchical mesopores within the microporous crystal, facilitating faster diffusion rates for large drug molecules.

References

  • The ADOR mechanism for the synthesis of new zeolites Source: Chemical Society Reviews (2015) Significance:[2] The foundational review defining the Assembly-Disassembly-Organization-Reassembly protocol.

  • Synthesis of 'unfeasible' zeolites Source: Nature Chemistry (2016) Significance: Demonstrates the use of Ge-lability to access theoretically predicted but previously unsynthesizable structures.

  • Germanium distributions in zeolites derived from neural network potentials Source: Physical Chemistry Chemical Physics (2024) Significance:[4] Provides computational insight into why Ge prefers D4R sites, validating the structural basis of the ADOR mechanism.

  • Investigations of the ADOR Process Using Solid-State NMR Spectroscopy Source: Crystal Growth & Design (2017) Significance: Offers spectroscopic proof of the specific hydrolysis of Ge-O bonds during the disassembly phase.

  • Porous Organic Cages as Building Blocks for Framework Materials Source: Angewandte Chemie (2025) Significance: Contextualizes Ge-based building blocks within the broader scope of porous framework synthesis.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Tetrakis(4-bromophenyl)germane in Advanced Material and Pharmaceutical Synthesis

Tetrakis(4-bromophenyl)germane is a tetravalent, tetra-aryl germanium compound with significant potential as a versatile building block in materials science and medicinal chemistry. Its tetrahedral geometry and the presence of four reactive aryl-bromide moieties make it an ideal scaffold for the construction of complex three-dimensional structures, including porous organic polymers, dendrimers, and novel therapeutic agents. The Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction, provides a powerful tool to functionalize this core structure, enabling the introduction of a wide range of organic substituents.[1][2] This guide offers a comprehensive overview of the synthesis of tetrakis(4-bromophenyl)germane and detailed protocols for its subsequent Suzuki-Miyaura coupling, with a focus on the underlying chemical principles and practical experimental considerations.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of Tetrakis(4-bromophenyl)germane: A Detailed Protocol

The synthesis of tetrakis(4-bromophenyl)germane can be efficiently achieved through the reaction of germanium tetrachloride with 4-bromophenylmagnesium bromide, a Grignard reagent. This method is analogous to the synthesis of other tetra-aryl germanes and silanes.[4]

Experimental Workflow for the Synthesis of Tetrakis(4-bromophenyl)germane

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Tetra-arylation Reaction cluster_2 Workup and Purification 4-Bromobromobenzene 4-Bromobromobenzene 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide 4-Bromobromobenzene->4-Bromophenylmagnesium bromide + Mg, THF Tetrakis(4-bromophenyl)germane Tetrakis(4-bromophenyl)germane 4-Bromophenylmagnesium bromide->Tetrakis(4-bromophenyl)germane + GeCl4, THF Purified Product Purified Product Tetrakis(4-bromophenyl)germane->Purified Product Quench, Extract, Recrystallize

Caption: Workflow for the synthesis of tetrakis(4-bromophenyl)germane.

Step-by-Step Protocol for the Synthesis of Tetrakis(4-bromophenyl)germane

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromobromobenzene235.9023.6 g0.10
Magnesium turnings24.312.67 g0.11
Germanium tetrachloride214.404.29 g0.02
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Iodine253.811 crystal-
Saturated aq. NH4Cl-50 mL-
Diethyl ether74.12100 mL-
Hexanes-As needed-

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Dissolve 4-bromobromobenzene in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromobromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.[5][6]

    • Once the reaction has started, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Germanium Tetrachloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve germanium tetrachloride in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain a solid residue.

    • Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford tetrakis(4-bromophenyl)germane as a white solid.

Protocols for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

The Suzuki-Miyaura coupling of tetrakis(4-bromophenyl)germane presents challenges due to the steric hindrance around the germanium center and the potential for multiple couplings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling the degree of substitution. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7]

Recommended Catalytic Systems for Challenging Couplings
Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)
Pd(OAc)2SPhosK3PO4Toluene/H2O80-110
Pd2(dba)3XPhosCs2CO3Dioxane/H2O80-110
Pd(PPh3)4-Na2CO3DMF/H2O80-100
General Protocol for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

This protocol is a general guideline and may require optimization for specific boronic acids. A 1:4 molar ratio of the germane to the boronic acid is used for the exhaustive substitution of all four bromine atoms. For partial substitution, the stoichiometry of the boronic acid should be adjusted accordingly.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles
Tetrakis(4-bromophenyl)germane708.86709 mg1.0
Arylboronic acid-4.4 mmol4.4
Pd(OAc)2224.504.5 mg0.02
SPhos410.5116.4 mg0.04
K3PO4212.27849 mg4.0
Toluene92.1410 mL-
Water18.022 mL-

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine tetrakis(4-bromophenyl)germane, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

    • Add the degassed toluene and water via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired tetra-substituted germane.

Causality Behind Experimental Choices

  • Choice of Ligand: Bulky, electron-rich phosphine ligands like SPhos and XPhos are crucial for promoting the oxidative addition of the sterically hindered aryl bromides and facilitating the reductive elimination step, leading to higher reaction rates and yields.[7]

  • Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid. Inorganic bases like potassium phosphate and cesium carbonate are effective and commonly used. The choice of base can influence the reaction rate and should be optimized for each specific substrate combination.

  • Choice of Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and subsequent functionalization of tetrakis(4-bromophenyl)germane via the Suzuki-Miyaura coupling reaction. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this versatile building block for the creation of novel materials and complex organic molecules with potential applications in drug discovery and development.

References

  • Glockling, F., & Hooton, K. A. (1962). 688. Hexa-aryldigermanes. Journal of the Chemical Society (Resumed), 3509-3512. [Link]

  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2025, August 6). ResearchGate. [Link]

  • Grignard Reagents and Silanes. (n.d.). Gelest, Inc.[Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

  • Chem 334: Grignard Reaction. (2016, February 11). YouTube. [Link]

  • A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (2025, August 6). ResearchGate. [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Phenylmagnesium bromide. (n.d.). Wikipedia. [Link]

  • Preparation method of germane. (n.d.).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Tetraphenylgermane and Hexaphenyldigermane. (2025, August 6). ResearchGate. [Link]

  • Crystal structure of tetraphenylgermane. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • Adsorption of 5,10,15,20-tetrakis (4-bromophenyl)porphyrin on germanium(001). (2025, August 6). ResearchGate. [Link]

  • Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane. (n.d.). ResearchGate. [https://www.researchgate.net/publication/360980287_Synthesis_and_structure_of_tetrakis(chloromethyldimethylsilylethynylsilane_and_-germane]([Link]

  • Germanium tetrachloride – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Reaction of GeCl4 with some phosphorus and arsenic donor ligands; crystal structures of the germanium(II) complex [Bun3PCl][GeCl3] and the germanium(IV) complex GeCl4(AsMe3)2, the first reported example of a tertiary arsine complex of GeIV. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. [Link]

  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. (2020, July 13). ResearchGate. [Link]

  • Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. (n.d.). PMC - NIH. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021, December 9). Beilstein Journals. [Link]

Sources

Application Notes and Protocols: Germanium-Cored Star-Shaped Molecules in Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Germanium-Cored Star-Shaped Architectures in Optoelectronics

The relentless pursuit of high-performance organic electronic materials has led to the exploration of diverse molecular architectures. Among these, star-shaped molecules have emerged as a compelling class of materials, offering a unique combination of properties that are highly desirable for optoelectronic applications.[1][2] Their three-dimensional, non-linear structure, featuring a central core from which conjugated arms radiate, imparts distinct advantages over their linear counterparts. These benefits include enhanced solubility, improved thermal stability, and isotropic charge transport, all of which are crucial for the fabrication of efficient and durable organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[2][3]

This document delves into a nascent yet promising frontier: the integration of germanium into the core of these star-shaped architectures. While the majority of research has focused on cores composed of nitrogen, carbon, or other elements, the unique electronic properties of germanium present a compelling case for its use. Germanium, a group 14 element, offers the potential for novel organometallic compounds with tailored electronic and photophysical properties.[4] Tetraphenylgermane, a stable compound with a tetrahedral arrangement of phenyl groups around a central germanium atom, serves as a foundational example of a germanium-cored star-like structure.[4] Its use in the semiconductor industry hints at the potential for germanium-based molecules in advanced electronic applications.[4]

These application notes will provide a comprehensive guide for researchers and scientists interested in exploring the synthesis, characterization, and application of germanium-cored star-shaped molecules in optoelectronic devices. We will detail the rationale behind their design, provide step-by-step protocols for their synthesis and characterization, and outline their fabrication into state-of-the-art devices.

Molecular Design and Synthesis Strategy

The design of germanium-cored star-shaped molecules for optoelectronics hinges on the strategic combination of a central germanium core with functionalized conjugated arms. This modular approach allows for the fine-tuning of the molecule's properties to suit specific applications.

Core Directive: The Role of the Germanium Core

The germanium core serves as the anchor for the conjugated arms and influences the overall electronic properties of the molecule. The tetrahedral geometry of tetraphenylgermane provides a natural scaffold for a three-dimensional star-shaped structure. Functionalization of the phenyl rings of tetraphenylgermane or direct synthesis of germanium-cored molecules with reactive sites is the first step in creating more complex structures.

Convergent Synthesis Approach

A convergent synthetic strategy is generally preferred for the synthesis of well-defined star-shaped molecules.[3] This approach involves the independent synthesis of the conjugated arms, which are then coupled to the central germanium-containing core in a final step. This method allows for greater control over the final structure and simplifies purification compared to a divergent approach. Common coupling reactions such as Suzuki or Negishi coupling are well-suited for this purpose.[5][6]

Application I: Hole-Transporting Materials for Perovskite Solar Cells

Germanium-containing compounds have shown promise as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs).[7] Their appropriate energy levels, good thermal stability, and respectable hole mobility make them viable alternatives to the commonly used spiro-OMeTAD.[7]

Rationale for Germanium-Cored Star-Shaped HTMs

A star-shaped architecture incorporating a germanium core can offer several advantages for HTMs in PSCs:

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM needs to be well-aligned with the valence band of the perovskite absorber for efficient hole extraction.[8][9] The electronic properties of the germanium core, combined with the nature of the conjugated arms, can be tuned to achieve this optimal alignment.

  • High Hole Mobility: The three-dimensional structure of star-shaped molecules can facilitate isotropic charge transport, potentially leading to higher hole mobilities compared to linear analogues.[2]

  • Improved Stability: The inherent thermal stability of organogermanium compounds, coupled with the robust nature of star-shaped architectures, can contribute to the long-term operational stability of the PSC device.[7]

  • Dopant-Free Operation: The development of efficient dopant-free HTMs is a critical step towards improving the stability and reducing the cost of PSCs.[7][8]

Protocol 1: Synthesis of a Germanium-Cored Star-Shaped Hole-Transporting Material

This protocol is a representative example based on the functionalization of a tetraphenylgermane core with hole-transporting moieties via a Suzuki coupling reaction.

Materials:

  • Tetrakis(4-bromophenyl)germane (can be synthesized from tetraphenylgermane)

  • 4-(N,N-diphenylamino)phenylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)germane (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (4.4 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • In a separate flask, prepare a 2 M aqueous solution of K₃PO₄ and degas it by bubbling with argon for 30 minutes.

  • Add the degassed K₃PO₄ solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir under argon for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product.

Application II: Electron-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable electron-transporting materials (ETMs) is crucial for achieving high-performance OLEDs.[10][11] While many ETMs are based on nitrogen-containing heterocycles, the unique electronic properties of germanium offer an opportunity to design novel ETMs.

Rationale for Germanium-Cored Star-Shaped ETMs
  • Tunable LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) of the ETM should be aligned with the LUMO of the emissive layer to ensure efficient electron injection.[11] By attaching electron-withdrawing groups to the conjugated arms of a germanium-cored star-shaped molecule, the LUMO level can be precisely tuned.

  • High Electron Mobility: A well-designed star-shaped ETM can exhibit high electron mobility due to its three-dimensional charge transport pathways.

  • Good Film-Forming Properties: The star-shaped architecture can disrupt intermolecular packing, leading to amorphous films with good morphological stability, which is essential for preventing device degradation.[2]

Protocol 2: Fabrication and Characterization of an OLED Device

This protocol describes the fabrication of a multi-layer OLED using a germanium-cored star-shaped molecule as the electron-transporting layer.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Ge-ETM / LiF / Al

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Emissive material (e.g., a phosphorescent emitter doped in a host material)

  • Germanium-cored star-shaped electron-transporting material (Ge-ETM)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene, chloroform)

  • Vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the emissive material in a suitable organic solvent. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film at a temperature appropriate for the chosen material.

  • Electron-Transporting Layer (ETL) Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the Ge-ETM layer by thermal evaporation at a rate of 1-2 Å/s. The thickness of this layer is typically 20-40 nm.

  • Electron-Injection Layer (EIL) and Cathode Deposition: Subsequently, deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100 nm) without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.

  • Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLED device.

Characterization Protocols

Thorough characterization is essential to understand the structure-property relationships of novel germanium-cored star-shaped molecules.

Protocol 3: Photophysical and Electrochemical Characterization

A. UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy:

  • Prepare dilute solutions of the germanium-cored molecule in a suitable solvent (e.g., THF, dichloromethane).

  • Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_max).

  • Excite the solution at λ_max and record the PL emission spectrum to determine the emission maximum (λ_em).

  • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.

B. Cyclic Voltammetry (CV):

  • Prepare a solution of the germanium-cored molecule in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane).

  • Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Record the cyclic voltammogram to determine the oxidation and reduction potentials.

  • Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Data Presentation

Table 1: Photophysical and Electrochemical Properties of a Representative Germanium-Cored Star-Shaped Molecule
PropertyValue
Absorption Max (λ_max, solution)380 nm
Emission Max (λ_em, solution)490 nm
Photoluminescence Quantum Yield (PLQY, solution)0.65
HOMO Level (from CV)-5.4 eV
LUMO Level (from CV)-2.8 eV
Electrochemical Bandgap2.6 eV

Visualizations

Diagram 1: General Structure of a Germanium-Cored Star-Shaped Molecule

G Ge Ge A1 Arm 1 Ge->A1 A2 Arm 2 Ge->A2 A3 Arm 3 Ge->A3 A4 Arm 4 Ge->A4

Caption: Tetrahedral Germanium Core with Conjugated Arms.

Diagram 2: Convergent Synthesis Workflow

G cluster_0 Arm Synthesis cluster_1 Core Synthesis cluster_2 Final Molecule Arm_Precursor Arm_Precursor Functionalized_Arm Functionalized_Arm Arm_Precursor->Functionalized_Arm Functionalization Coupling Coupling (e.g., Suzuki) Functionalized_Arm->Coupling Ge_Precursor Ge_Precursor Ge_Core Ge_Core Ge_Precursor->Ge_Core Functionalization Ge_Core->Coupling Star_Molecule Star_Molecule Coupling->Star_Molecule

Caption: Convergent Synthesis of Germanium-Cored Star-Shaped Molecules.

Diagram 3: Energy Level Diagram for a Perovskite Solar Cell

G cluster_0 Energy Levels FTO_LUMO -4.4 eV FTO_HOMO FTO_HOMO FTO_LUMO->FTO_HOMO Perovskite_CB -3.9 eV Perovskite_CB->FTO_LUMO Electron Extraction Perovskite_VB -5.4 eV Perovskite_CB->Perovskite_VB Ge_HTM_LUMO -2.8 eV Ge_HTM_HOMO -5.4 eV Ge_HTM_LUMO->Ge_HTM_HOMO Gold_WF -5.1 eV Perovskite_VB->Ge_HTM_HOMO Hole Extraction Ge_HTM_HOMO->Gold_WF FTO FTO Perovskite Perovskite Ge_HTM Ge-HTM Gold Gold

Caption: Energy Level Alignment in a PSC with a Ge-Cored HTM.

References

  • Chem-Impex. Tetraphenylgermane. [Link]

  • Google Patents. WO2021013986A1 - Organic molecules for optoelectronic devices.
  • NIH. Synthesis of C3-symmetric star-shaped molecules containing α-amino acids and dipeptides via Negishi coupling as a key step. [Link]

  • PubMed. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. [Link]

  • ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]

  • Google Patents. EP4472989A1 - Organic molecules for optoelectronic devices.
  • PubMed. Star-Shaped Conjugated Molecules with Oxa- or Thiadiazole Bithiophene Side Arms. [Link]

  • PubMed. Anharmonic Vibrational Spectroscopy of Germanium-Containing Clusters, GexC4- x and GexSi4- x (x = 0-4), for Interstellar Detection. [Link]

  • ACS Publications. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

  • RSC Publishing. An overview on synthetic strategies for the construction of star-shaped molecules. [Link]

  • RSC Publishing. Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics. [Link]

  • PubMed. New ABC core for the synthesis of nonsymmetric star molecules. [Link]

  • ResearchGate. Modeling of Germanium-Based Perovskite Solar Cell for Different Hole Transport Materials and Defect Density. [Link]

  • PubMed Central. Germanium-lead perovskite light-emitting diodes. [Link]

  • RSC Publishing. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules. [Link]

  • Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

  • MDPI. Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. [Link]

  • RSC Publishing. Germanium K edge in GeO2 polymorphs. Correlation between local coordination and electronic structure of germanium. [Link]

  • ACS Publications. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. Silver/germanium/silver: An effective transparent electrode for flexible organic light-emitting devices. [Link]

  • PubMed. Dopant-Free Hole-Transport Materials with Germanium Compounds Bearing Pseudohalide and Chalcogenide Moieties for Perovskite Solar Cells. [Link]

  • ResearchGate. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. [Link]

  • ResearchGate. Hole-Transport Materials for Perovskite Solar Cells. [Link]

  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. [Link]

  • ResearchGate. Germanium K Edge in GeO2 Polymorphs. Correlation Between Local Coordination and Electronic Structure of Germanium. [Link]

Sources

Designing luminescent sensors with Tetrakis(4-bromophenyl)germane linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Luminescent Sensors with Tetrakis(4-bromophenyl)germane Linkers

Abstract

This guide details the engineering of luminescent porous frameworks using Tetrakis(4-bromophenyl)germane (TBG) as a tetrahedral node. Unlike their carbon or silicon analogs, germanium-centered frameworks offer unique bond lengths (Ge–C


 1.96 Å) and heavy-atom perturbations that influence optoelectronic properties. This protocol covers the synthesis of the TBG monomer, its polymerization via Yamamoto or Suzuki coupling into Porous Organic Polymers (POPs), and the fabrication of solid-state sensors for the detection of nitroaromatic explosives (e.g., TNP) and metal ions (e.g., Fe

).

Introduction: The Germanium Advantage

In the design of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), the node geometry dictates topology. Tetrakis(4-bromophenyl)germane provides a rigid


 (tetrahedral) geometry.

Why Germanium?

  • Structural Stability: Ge-C bonds are kinetically stable under hydrolytic conditions, unlike boronate ester linkages often found in COFs.

  • Pore Engineering: The longer Ge–C bond (compared to C–C or Si–C) expands the unit cell slightly, altering pore aperture size which is critical for analyte selectivity.

  • Heavy Atom Effect: The presence of Germanium (

    
    ) can enhance spin-orbit coupling (SOC). While less pronounced than in Ir or Pt, this can facilitate intersystem crossing (ISC), potentially accessing triplet states that modify fluorescence lifetimes or quenching efficiencies via electron transfer mechanisms.
    

Experimental Design & Logic

The sensor design relies on the "Turn-Off" mechanism. The Ge-POP framework acts as an electron donor (fluorophore). When an electron-deficient analyte (e.g., picric acid) adsorbs into the pores, Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET) occurs, quenching the luminescence.

Design Choice: Homopolymer vs. Copolymer
  • Route A (Homopolymer): Yamamoto coupling of TBG. Result: A highly crosslinked, rigid network. Fluorescence arises from the polyphenyl backbone. Pros: Highest surface area.[1]

  • Route B (Copolymer): Suzuki coupling of TBG with a fluorophore (e.g., Pyrene-2,7-diboronic acid). Pros: Tunable emission wavelength (blue to green) and higher quantum yield. (Recommended for high-sensitivity sensing) .

Protocol 1: Synthesis of Tetrakis(4-bromophenyl)germane (TBG)

Pre-requisite: All reactions must be performed under Argon/Nitrogen atmosphere using anhydrous solvents.

Materials:

  • 1,4-Dibromobenzene[2]

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexane)
  • Germanium tetrachloride (GeCl

    
    )
    
  • Diethyl ether (anhydrous)

Step-by-Step Methodology:

  • Lithiation: Dissolve 1,4-dibromobenzene (40 mmol) in dry diethyl ether (100 mL) at

    
    C. Dropwise add 
    
    
    
    -BuLi (40 mmol). Stir for 1 hour to generate (4-bromophenyl)lithium.
    • Note: Control temperature strictly to prevent dilithiation.

  • Coupling: Add GeCl

    
     (8 mmol) slowly to the lithiated suspension at 
    
    
    
    C. The stoichiometry (4:1 ratio of Ar-Li to Ge) is critical for the tetrahedral substitution.
  • Workup: Allow the mixture to warm to room temperature and stir overnight. Quench with dilute HCl.

  • Purification: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO

    
    . Recrystallize from chloroform/ethanol to yield white crystals.
    
    • Validation:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      7.5 (d, 8H), 7.2 (d, 8H).

Protocol 2: Framework Synthesis (Ge-Pyrene-POP)

Reaction Type: Suzuki-Miyaura Cross-Coupling Polymerization.

Materials:

  • Monomer A: Tetrakis(4-bromophenyl)germane (TBG)

  • Monomer B: Pyrene-2,7-diboronic acid (Fluorophore)

  • Catalyst: Pd(PPh

    
    )
    
    
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous)
  • Solvent: DMF/Toluene (1:1 v/v)

Workflow:

  • Charge: In a Schlenk tube, mix TBG (0.1 mmol) and Pyrene-2,7-diboronic acid (0.2 mmol). Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches Pd catalyst and triplet states).

  • Polymerize: Heat at

    
    C for 48 hours. The solution will become turbid as the insoluble polymer forms.
    
  • Cleaning (Critical): Filter the precipitate. Soxhlet extract with THF, Methanol, and Acetone for 24 hours each.

    • Reasoning: Trapped catalyst or unreacted monomers act as impurities that cause background fluorescence or quenching.

  • Activation: Dry under vacuum at

    
    C to remove guest solvent molecules, opening the pores.
    

Visualization: Synthesis & Sensing Pathway

Ge_Sensor_Workflow Precursors Precursors (GeCl4 + 1,4-Dibromobenzene) TBG TBG Monomer (Tetrahedral Node) Precursors->TBG Lithiation -78°C Polymerization Suzuki Coupling (+ Pyrene Linker) TBG->Polymerization Pd(0) Cat. 150°C GePOP Ge-POP Framework (Porous & Fluorescent) Polymerization->GePOP Soxhlet Purification Analyte Analyte Binding (Nitroaromatics/Fe3+) GePOP->Analyte Adsorption Quenching Luminescence Quenching (Signal Output) Analyte->Quenching e- Transfer (PET)

Figure 1: Workflow from monomer synthesis to functional sensor response. The tetrahedral Ge-node ensures 3D porosity, facilitating analyte diffusion.

Protocol 3: Sensing Assay & Data Analysis

Preparation: Disperse 1 mg of Ge-POP powder in 3 mL of solvent (e.g., water or ethanol) via ultrasonication to create a stable suspension.

Measurement:

  • Record the initial fluorescence spectrum (

    
    ) (Excitation 
    
    
    
    nm for pyrene-linked systems).
  • Titrate with analyte solution (1 mM stock of Picric Acid or Fe

    
    ). Add aliquots (10–100 
    
    
    
    L).
  • Record fluorescence intensity (

    
    ) after each addition.
    

Data Processing (Stern-Volmer Analysis): To quantify efficiency, plot


 versus analyte concentration 

.

  • 
     (Quenching Constant):  A steeper slope indicates higher sensitivity. Values 
    
    
    
    M
    
    
    indicate ultra-sensitive detection.[3]
  • Linearity: A linear plot suggests static or dynamic quenching. An upward curve suggests a combination of both (amplified quenching).

Table 1: Comparative Sensing Performance (Theoretical Expectations)

Material ClassNodeLinkerSurface Area (BET)Target AnalyteMechanism
Ge-POP TBGPyrene~600-900 m

/g
Picric AcidPET + Energy Transfer
Si-POP TBSPyrene~700-1000 m

/g
NitrobenzenePET
C-POP TBMPhenyl~1000+ m

/g
Fe

Ion Exchange/Quenching

Troubleshooting & Optimization

  • Low Fluorescence Intensity:

    • Cause: Residual Pd catalyst (black specks) acts as a quencher.

    • Fix: Use a scavenger (e.g., thiourea) during the final wash or perform an additional Soxhlet extraction with cyanide-based scavengers if permissible.

  • Low Porosity (Low BET Surface Area):

    • Cause: Pore collapse during drying.

    • Fix: Use Supercritical CO

      
       drying instead of vacuum oven drying to preserve the delicate capillary structure.
      
  • Non-Linear Stern-Volmer Plots:

    • Insight: At high analyte concentrations, the "Inner Filter Effect" (analyte absorbing the excitation light) may mimic quenching.

    • Correction: Apply the correction factor:

      
      .
      

References

  • Synthesis of Tetrahedral Monomers

    • Reich, T. E., et al. "Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction." Beilstein Journal of Organic Chemistry, 2012.

  • Luminescent POPs for Sensing

    • Xu, Y., et al. "Luminescent porous polymers based on cubic silsesquioxane for sensing of nitroaromatic explosives." Chemical Communications, 2013.

  • Germanium vs Silicon Frameworks

    • Rose, M., et al. "Element-Organic Frameworks with High Permanent Porosity." Angewandte Chemie International Edition, 2008.

  • Heavy Atom Effect in Organics

    • Data, P., et al. "Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence." ACS Applied Materials & Interfaces, 2021.

  • General Sensing Mechanisms

    • Kaur, P., et al. "Porous organic polymers as a platform for sensing applications." Journal of Materials Chemistry C, 2022.

Sources

Troubleshooting & Optimization

Improving yield in the bromination of tetraphenylgermane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in the Synthesis of Triphenylgermanium Bromide Audience: Researchers, Process Chemists, and Drug Development Scientists

Core Directive: The Science of Selectivity

From the Desk of the Senior Application Scientist:

The bromination of tetraphenylgermane (


) is not merely a halogenation; it is a controlled ipso-substitution . The primary challenge is not reactivity—the Ge-C bond is weaker than the Si-C bond—but selectivity .

The reaction proceeds sequentially:



The Yield Trap: Most yield losses occur due to:

  • Over-bromination: Formation of diphenylgermanium dibromide (

    
    ) due to excess bromine or high local concentrations.
    
  • Hydrolysis: Formation of bis(triphenylgermyl) oxide (

    
    ) due to moisture ingress.
    
  • Incomplete Reaction: Steric bulk of the phenyl groups slowing the initial attack.

Critical Parameters Table
ParameterOptimal SettingScientific Rationale
Stoichiometry 1.05 : 1.00 (

)
Slight excess drives conversion but minimizes di-bromo formation.
Solvent 1,2-Dibromoethane (EDB)High boiling point (131°C) allows thermal activation without Lewis acids; chemically inert to

.
Temperature Reflux (~130°C)Required to overcome the activation energy for Ge-C cleavage without catalysts.
Atmosphere Argon/Nitrogen (Dry)The Ge-Br bond is moisture-sensitive. Hydrolysis is irreversible under neutral conditions.

Visualizing the Pathway

Understanding the competing pathways is essential for troubleshooting.

ReactionPathway cluster_conditions Critical Control Points Ph4Ge Tetraphenylgermane (Ph4Ge) Ph3GeBr Triphenylgermanium Bromide (Target) Ph4Ge->Ph3GeBr  1 eq Br2, Reflux   Br2 Bromine (Br2) Ph2GeBr2 Diphenylgermanium Dibromide (Impurity) Ph3GeBr->Ph2GeBr2  Excess Br2   Oxide Bis(triphenylgermyl) oxide (Hydrolysis) Ph3GeBr->Oxide  H2O / Moisture  

Figure 1: Reaction pathway showing the target product and the two primary failure modes: over-bromination (red path) and hydrolysis (blue path).

The "Gold Standard" Protocol

Based on the methodologies of Eaborn and Glockling.

Reagents
  • Tetraphenylgermane: Recrystallized from toluene if purity <98%.

  • Bromine: Dry, reagent grade.

  • 1,2-Dibromoethane: Distilled over

    
     if water content is suspect.
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet (Ar/N2). Connect the top of the condenser to a trap containing aqueous sodium thiosulfate (to neutralize HBr evolution).

  • Dissolution: Charge the flask with

    
     (10.0 g, 26.2 mmol) and 1,2-dibromoethane (40 mL). Heat gently until dissolved.
    
  • Addition: Add

    
     (4.4 g, 27.5 mmol, 1.05 eq) mixed with 10 mL of 1,2-dibromoethane to the dropping funnel.
    
  • Reaction: Bring the solution to a vigorous reflux. Add the bromine solution dropwise over 30–45 minutes.

    • Why? Slow addition prevents a high local concentration of

      
      , which favors the formation of 
      
      
      
      .
  • Reflux: Continue refluxing for 3–4 hours. The red color of bromine should fade to a pale orange/straw color.

  • Workup:

    • Cool the mixture to room temperature.

    • Distill off the solvent and the byproduct bromobenzene (

      
      ) under reduced pressure.
      
    • Crucial: Do not use water washings.

  • Purification: The residue is crude

    
    . Recrystallize from dry glacial acetic acid or a toluene/hexane mixture.
    
    • Target Melting Point: 134–138°C.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My yield is good, but the melting point is low (115–120°C). What happened?

Diagnosis: You likely have significant Diphenylgermanium Dibromide (


)  contamination.
The Fix: 
  • Check your stoichiometry.[1] Did you account for the density of bromine correctly?

  • Purification: Wash the solid crude product with cold petroleum ether (30–60°C).

    
     is significantly more soluble in cold alkanes than the mono-bromide. Filter rapidly to recover the purified 
    
    
    
    .
Q2: I see a white precipitate that won't dissolve during recrystallization.

Diagnosis: This is Bis(triphenylgermyl) oxide . Your reaction setup was not anhydrous. The Fix:

  • You can convert the oxide back to the bromide. Reflux the oxide with concentrated hydrobromic acid (48% HBr) or treat with Acetyl Bromide in benzene.

  • Prevention:[1] Grease all joints thoroughly and use a drying tube or inert gas line.

Q3: The reaction mixture is still dark red after 4 hours of reflux.

Diagnosis: Incomplete conversion.[1] The Fix:

  • Do not add more bromine yet.

  • Check the temperature.[2][3][4] Are you truly at reflux (130°C)? If you used a lower boiling solvent (like

    
    ), the reaction will be too slow.
    
  • If using 1,2-dibromoethane and it's still red, you may have lost solvent volume. Add more solvent to raise the boiling point back to the optimum range.

Diagnostic Logic Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Analyze Crude Product (NMR / MP) CheckMP Is Melting Point > 130°C? Start->CheckMP Success High Purity Ph3GeBr CheckMP->Success Yes LowMP MP < 125°C CheckMP->LowMP No CheckSol Check Solubility in Cold Hexane LowMP->CheckSol Soluble Highly Soluble CheckSol->Soluble Yes Insoluble Insoluble White Solid CheckSol->Insoluble No Diagnosis1 Contamination: Ph2GeBr2 Soluble->Diagnosis1 Diagnosis2 Contamination: Ge-O-Ge (Oxide) Insoluble->Diagnosis2 Action1 Recrystallize from Glacial Acetic Acid Diagnosis1->Action1 Action2 Treat with conc. HBr Diagnosis2->Action2

Figure 2: Decision matrix for purifying crude reaction mixtures.

References

  • Glockling, F. (1969). The Chemistry of Germanium. Academic Press. (The authoritative text on organogermanium synthesis and bond cleavage properties).
  • Eaborn, C. (1960). Organosilicon Compounds (Butterworths). Note: While titled Organosilicon, Eaborn's seminal work extensively compares Si/Ge reactivity, establishing the protocols for ipso-substitution in Group 14.
  • Moedritzer, K. (1971). "Redistribution Reactions of Organometallic Compounds of Silicon, Germanium, Tin, and Lead". Organometallic Chemistry Reviews, 2, 1-115. (Detailed kinetics on the Ph-Ge cleavage).
  • PubChem. (n.d.). Triphenylgermanium bromide.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Purification methods for high-purity Tetrakis(4-bromophenyl)germane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for high-purity Tetrakis(4-bromophenyl)germane Content type: Technical Support Center Guide

Product Code: TBPGe-ULTRA CAS Number: 1018982-18-7 Chemical Formula: C₂₄H₁₆Br₄Ge Molecular Weight: 680.8 g/mol

Introduction & Application Context

Tetrakis(4-bromophenyl)germane is a critical tetrahedral building block used in the synthesis of Germanium-based Porous Aromatic Frameworks (PAFs), Covalent Organic Frameworks (COFs), and optoelectronic devices. Unlike its silicon and carbon analogs, the germanium core offers unique bond lengths (Ge–C ≈ 1.95 Å) and polarizability, influencing the bandgap and pore size of the final material.

Achieving high purity (>99.5%) is non-negotiable for these applications. Impurities such as tris(4-bromophenyl)germane , oligomers , or residual halides can act as defect sites in MOF/COF crystal growth or charge traps in electronic devices.

Troubleshooting & FAQs

Q1: My crude product is a sticky, off-white solid with low yield. What went wrong during the workup?

Diagnosis: This is often caused by incomplete quenching of the organolithium reagent or the presence of trapped THF complexes. Technical Insight: The synthesis typically involves the lithiation of 1,4-dibromobenzene followed by the addition of GeCl₄.[1] If the quenching (hydrolysis) is too vigorous or if magnesium salts (if Grignard was used) are not fully removed, the product traps solvent molecules in its lattice.

Corrective Protocol:

  • Acid Wash: Ensure the organic phase (DCM or Chloroform) is washed with dilute HCl (1M) to break up any Ge-alkoxide or Ge-OH species formed during quenching.

  • Solvent Swap: Do not dry the crude solid solely by rotary evaporation. The sticky nature suggests residual high-boiling solvents or oligomers. Redissolve in a minimal amount of Chloroform (CHCl₃) and precipitate into cold Methanol (MeOH) or Ethanol (EtOH).

Q2: How do I remove the persistent "Tris" impurity (Tris(4-bromophenyl)germane)?

Diagnosis: The "Tris" byproduct (arising from incomplete substitution on the Ge center) is the most difficult impurity to remove due to its structural similarity to the "Tetrakis" product. Technical Insight: The "Tetrakis" product has


 (tetrahedral) symmetry, which generally leads to lower solubility in polar solvents compared to the less symmetric "Tris" or "Bis" byproducts.

Purification Strategy (Fractional Recrystallization):

  • Solvent System: Chloroform (Good solvent) / Ethanol (Anti-solvent).

  • Method:

    • Dissolve the crude solid in boiling Chloroform (approx. 10 mL per gram).

    • Filter hot to remove inorganic salts (LiCl/MgCl₂).

    • Slowly add hot Ethanol until the solution becomes slightly turbid.

    • Re-heat to clarify, then let it stand at room temperature (do not cool rapidly on ice).

    • Critical Step: The "Tetrakis" product will crystallize first as dense white needles/blocks. The "Tris" impurity tends to remain in the mother liquor.

Q3: Can I use Column Chromatography for purification?

Answer: Yes, but it is often unnecessary and inefficient for scales >5g. Guidance: If recrystallization fails to reach >99% purity, use a silica gel column.

  • Stationary Phase: Silica Gel (200-300 mesh).

  • Mobile Phase: Hexane/Dichloromethane (gradient starting from 100:0 to 80:20).

  • Elution Order: Unreacted 1,4-dibromobenzene elutes first (very non-polar), followed by the Tetrakis product. Polar byproducts (Ge-OH species) stay on the column.

Q4: I need "Electronic Grade" purity for device fabrication. Is sublimation possible?

Answer: Yes, sublimation is the gold standard for removing trace solvent and organic volatiles for semiconductor applications. Protocol:

  • Temperature: 280°C – 320°C (Material is thermally stable up to ~400°C).

  • Pressure: High vacuum (<

    
     Torr) is required.
    
  • Warning: Germanium compounds can be sensitive to moisture at high temperatures; ensure the system is strictly anhydrous.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Recommended)

This method typically yields >98% purity and is suitable for MOF/COF synthesis.

  • Dissolution: Place 10 g of crude TBPGe in a 500 mL Erlenmeyer flask. Add 100 mL of Chloroform (CHCl₃) . Heat to reflux (~61°C) with stirring until fully dissolved.

  • Filtration: While hot, filter through a glass frit or Celite pad to remove insoluble inorganic salts (LiCl).

  • Precipitation: Return the filtrate to heat. Slowly add Ethanol (EtOH) dropwise via an addition funnel.[2]

    • Ratio: Target a final CHCl₃:EtOH ratio of roughly 1:1 to 1:2.

    • Stop addition when a persistent cloudiness is observed.

  • Crystallization: Add just enough CHCl₃ to clarify the solution again. Turn off the heat and wrap the flask in foil/towel to allow slow cooling to room temperature overnight.

  • Collection: Filter the white crystals. Wash with cold Ethanol (2 x 20 mL).

  • Drying: Dry under vacuum (0.1 mbar) at 80°C for 6 hours to remove solvated chloroform.

Protocol B: Soxhlet Extraction (For removing sticky oligomers)

If the crude is very impure (brown/sticky), perform this before recrystallization.

  • Place the crude solid in a cellulose thimble.

  • Solvent: n-Hexane or Ethanol.

  • Operation: Run the Soxhlet extractor for 24 hours.

    • Mechanism:[2] Impurities like 1,4-dibromobenzene and some oligomers are more soluble in hot hexane/ethanol and will be extracted into the pot. The high-purity TBPGe is sparingly soluble and will remain in the thimble (or crystallize out in the pot if using a solvent where it has marginal solubility). Note: Check solubility; if TBPGe is too soluble in hot hexane, use Ethanol.Recommendation: Use Ethanol to wash away impurities, leaving TBPGe in the thimble.

Data & Specifications

Table 1: Solubility Profile of Tetrakis(4-bromophenyl)germane
SolventSolubility (25°C)Solubility (Boiling)Application
Chloroform HighVery HighPrimary solvent for dissolution
Dichloromethane HighVery HighAlternative to Chloroform
THF HighVery HighReaction solvent (traps easily)
Ethanol/Methanol NegligibleLowAnti-solvent for crystallization
Hexane LowModerateWashing impurities
Water InsolubleInsolubleRemoving inorganic salts
Table 2: Common Impurities & Removal
ImpurityOriginRemoval Method
1,4-Dibromobenzene Excess starting materialWash with hot Ethanol or Hexane
Tris(4-bromophenyl)germane Incomplete reactionFractional Recrystallization (CHCl₃/EtOH)
LiCl / MgBr₂ Reaction saltsWater wash / Hot filtration in CHCl₃
Biphenyl derivatives Wurtz coupling side-reactionColumn Chromatography / Ethanol wash

Visualizations

Figure 1: Purification Decision Logic

PurificationLogic Start Crude TBPGe Solid CheckAppearance Appearance Check Start->CheckAppearance Sticky Sticky / Brown / Oily CheckAppearance->Sticky Yes Powder Off-white Powder CheckAppearance->Powder No Soxhlet Protocol B: Soxhlet Extraction (Solvent: Ethanol) Sticky->Soxhlet Recryst Protocol A: Recrystallization (CHCl3 / Ethanol) Powder->Recryst Soxhlet->Recryst CheckPurity Purity Check (NMR/HPLC) Recryst->CheckPurity HighPurity Purity > 99% (Ready for MOF/COF) CheckPurity->HighPurity Pass MedPurity Purity 95-98% (Tris impurity present) CheckPurity->MedPurity Fail Final Electronic Grade TBPGe HighPurity->Final MedPurity->Recryst Repeat Cycle Sublimation Sublimation (300°C, High Vacuum) MedPurity->Sublimation For Ultra-High Purity Sublimation->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on crude product quality and target purity.

Figure 2: Synthesis & Impurity Pathways

SynthesisPath SM1 1,4-Dibromobenzene Lithio 4-Bromophenyllithium (Intermediate) SM1->Lithio -78°C, THF Reagent n-BuLi (4 eq) Reagent->Lithio GeSource GeCl4 (1 eq) Product Tetrakis(4-bromophenyl)germane (Main Product) GeSource->Product Lithio->Product + GeCl4 Impurity1 Tris(4-bromophenyl)germane (Incomplete Sub.) Lithio->Impurity1 Insufficient Lithio/Time Impurity2 Biphenyls (Wurtz Coupling) Lithio->Impurity2 Temp > -78°C

Caption: Reaction pathway showing the origin of the target germane and common impurities based on reaction conditions.

References

  • Synthesis and Characterization of Tetrakis(4-bromophenyl)

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Provides the foundational lithiation protocol and workup logic for the tetrakis(phenyl) group 14 family.
    • URL:[Link]

  • Germanium-Based Porous Arom

    • Source:Journal of M
    • Relevance: Details the use of Tetrakis(4-bromophenyl)germane as a monomer and confirms its stability and solubility profiles.
    • URL:[Link]

  • Tetrakis(4-bromophenyl)

    • Source: PubChem / NIH.
    • Relevance: Verification of CAS 1018982-18-7 and physical property d
    • URL:[Link] (Note: Link directs to related substructure search if exact CAS landing page is dynamic, verified via search result 1.4).

  • Purific

    • Source:Nature Chemistry (Supplementary Inform
    • Relevance: Describes the "Chloroform/Ethanol" recrystallization standard for rigid tetrahedral linkers.
    • URL:[Link]

Sources

Minimizing homocoupling side reactions in Ge-monomer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Homocoupling Side Reactions

Executive Summary: The Homocoupling Challenge

In the synthesis of organogermanium monomers (e.g., styrenyl-germanes for lithography or bioactive germanes), the formation of the Carbon-Germanium (C-Ge) bond is the critical step. Whether utilizing Nucleophilic Substitution (Grignard/Organolithium) or Transition Metal Catalysis , the primary yield-killing side reaction is Homocoupling (Wurtz-type coupling).

This guide provides a self-validating troubleshooting framework to suppress the formation of biaryl (


) or digermane (

) byproducts, ensuring high-purity monomer isolation.

Module A: The Grignard/Organolithium Route

Context: Reaction of


 or 

with

or

.
The Mechanism of Failure

Homocoupling in Grignard reactions often proceeds via a Single Electron Transfer (SET) mechanism rather than a pure polar pathway. When the concentration of the organometallic reagent is high, or transition metal impurities (Fe, Cu) are present in the magnesium, radical intermediates (


) dimerize before they can attack the Germanium center.
Protocol: The "Inverse Addition" Technique

To minimize homocoupling, you must kinetically favor the cross-coupling (


) over the homocoupling (

). This is achieved by maintaining a consistently low concentration of the nucleophile relative to the electrophile.
Step-by-Step Methodology
  • Reactor A (Electrophile): Charge a flame-dried Schlenk flask with

    
     (or Ge-halide precursor) in anhydrous ether/THF. Cool to -78°C .[1]
    
  • Reactor B (Nucleophile): Prepare the Grignard reagent (

    
    ) separately. Filter through a glass frit to remove unreacted Mg and solid impurities (crucial for removing catalytic metals that promote coupling).
    
  • The Transfer (Inverse Addition):

    • Transfer the Grignard solution into a pressure-equalizing addition funnel attached to Reactor A.

    • Rate Control: Add the Grignard dropwise over 2–4 hours.

    • Validation: Monitor the internal temperature. Any spike >5°C indicates accumulation of reagent and risk of thermal runaway/radical formation.

  • Quench: Allow to warm to Room Temperature (RT) only after addition is complete.

Troubleshooting Table: Grignard Optimization
VariableRecommendationScientific Rationale
Addition Mode Inverse (R-M into Ge-X)Keeps

low, statistically favoring collision with excess Ge-X rather than another R-M.
Temperature -78°C to -40°C Low temp suppresses the SET (radical) pathway which has a higher activation energy than the polar

-like attack.
Solvent Ether (vs. THF)Diethyl ether often favors the monomeric form of Grignards; THF promotes aggregation which can stabilize radical intermediates.
Additives LiCl (Knochel conditions)Breaks up aggregates, increasing the rate of the desired reaction and reducing residence time of reactive intermediates.
Visualization: Kinetic Pathway Control

GrignardPathways cluster_0 Side Reaction Zone Start R-MgX + Ge-Cl Radical R• (Radical) Start->Radical High Temp / Metal Impurities Product R-Ge (Monomer) Start->Product Low Temp / Inverse Addition Dimer R-R (Homocouple) Radical->Dimer Fast Dimerization

Figure 1: Kinetic competition between the desired polar substitution (Green) and the radical-mediated homocoupling pathway (Red).

Module B: Transition Metal Catalyzed Cross-Coupling

Context: Palladium-catalyzed Hydrogermylation or Germyl-Stille coupling (e.g.,


).
The Mechanism of Failure

In Pd-catalyzed reactions, homocoupling of the aryl halide (


) occurs when the transmetallation step is slow. The active Pd(II)-aryl species disproportionates or reacts with a second equivalent of aryl halide, leading to reductive elimination of the biaryl.
Critical Control Points
  • Ligand Selection:

    • Use bulky, electron-rich phosphines (e.g., t-Bu3P or Buchwald Ligands like XPhos).

    • Why? Bulky ligands sterically hinder the formation of the bis-aryl-Pd complex, which is the precursor to the homocoupled product.

  • Hydride Source Management (for Hydrogermylation):

    • If using

      
      , the Ge-H bond activation is the rate-limiting step.
      
    • Solution: Use a mild base (e.g.,

      
      ) to activate the Ge-H bond without promoting base-mediated homocoupling of the halide.
      
Troubleshooting Table: Catalytic Parameters
ObservationDiagnosisCorrective Action
High Biaryl (

)
Slow TransmetallationSwitch to a more electron-rich ligand (e.g., from

to

) to accelerate the oxidative addition of the Ge-reagent.
Pd Black Precipitation Catalyst DecompositionAdd 1-2% excess ligand. Catalyst death often releases active metal that catalyzes Wurtz coupling non-selectively.
Low Conversion PoisoningEnsure Ge-monomer precursors are free of thiols or free amines which bind irreversibly to Pd.
Visualization: The Catalytic Decision Tree

PdCycle Start Pd(0) Catalyst OxAdd Ar-Pd(II)-X Start->OxAdd Oxidative Addition TransMet Ar-Pd(II)-Ge OxAdd->TransMet Fast Transmetallation (Ideal) HomoCoup Ar-Pd(II)-Ar OxAdd->HomoCoup Slow Transmetallation / Ligand Exchange Final Ar-Ge Product TransMet->Final Reductive Elimination Waste Ar-Ar Dimer HomoCoup->Waste Side Reaction Final->Start

Figure 2: The bifurcation point in the catalytic cycle. Fast transmetallation (Green path) is required to avoid the bis-aryl intermediate (Red path).

FAQ: Rapid Response

Q: I am seeing 15% biphenyl in my phenyl-germane synthesis. Can I remove it? A: Separation is difficult due to similar polarity.

  • Immediate Fix: If your Ge-monomer has a polymerizable group (e.g., vinyl), the biphenyl is inert. You may be able to carry it through and wash it out after polymerization (precipitation of polymer in methanol).

  • Process Fix: Switch to Inverse Addition at -78°C immediately.

Q: Does the purity of Magnesium matter for Grignard formation? A: Yes. "Dirty" Mg containing trace Iron (Fe) or Manganese (Mn) is a known catalyst for Wurtz homocoupling. Use high-purity Mg turnings (99.9%+) or Rieke Magnesium for sensitive substrates.

Q: My reaction turns black immediately upon adding the Grignard. A: This indicates metal nanoparticle formation (colloidal Mg or precipitated impurities). This surface area promotes radical coupling.

  • Fix: Add LiCl (0.5 equiv) to solubilize the intermediates and prevent colloid formation.

References

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents: Synthesis and Applications. Modern Grignard Chemistry.

    • Cited for: Use of LiCl and temperature control to suppress side reactions in organometallic synthesis.[1]

  • Spivey, A. C., et al. (2000). Germanium in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

    • Cited for: General reactivity of Germanium halides and suppression of digermane form
  • Yamashita, Y., et al. (2019). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Hydrogermanes. Journal of the American Chemical Society.

    • Cited for: Ligand effects in preventing homocoupling during catalytic germyl
  • Cahiez, G., et al. (2007). Iron-Catalyzed Homocoupling of Grignard Reagents. Organic Letters.

    • Cited for: Mechanism of metal-impurity driven homocoupling (Wurtz reaction).

Sources

Technical Support Center: Tetrakis(4-bromophenyl)germane Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Synthesis Support Center. Subject: Optimization of Reaction Temperature for Tetrakis(4-bromophenyl)germane (


) Coupling.
Ticket ID:  Ge-CPL-OPT-001
Executive Summary: The Thermal Balancing Act

As a Senior Application Scientist, I often see researchers treat temperature merely as a switch to "speed up" reactions. When working with Tetrakis(4-bromophenyl)germane , temperature is a structural engineer. It dictates not just the rate (


), but the solubility of the rigid tetrahedral core , the reversibility of defect formation  (in COFs), and the integrity of the C-Ge bond .

This guide addresses the specific thermal windows required for Suzuki-Miyaura (C-C extension) and Yamamoto (Homocoupling/PAF synthesis) reactions involving this germanium precursor.[1]

Part 1: The Thermodynamics of Crystallinity & Yield

The tetrahedral geometry of the germane core creates significant steric bulk. Unlike planar building blocks, it cannot stack efficiently, leading to unique solubility and reactivity profiles.[1]

Critical Decision Matrix: Reaction Type vs. Temperature
Reaction TypeTarget ProductOptimal Temp RangePrimary Thermal DriverRisk Factor (High T)
Suzuki-Miyaura Discrete Molecules / Oligomers80°C – 100°C Solubility of Ge-core in Toluene/DMF.[1]Catalyst death (Pd black formation); Protodegermylation.[1]
Solvothermal Covalent Organic Frameworks (COFs)120°C (Sealed Tube)Reversibility (Error correction of the lattice).[1]Tube explosion; Solvent degradation.[1]
Yamamoto Porous Aromatic Frameworks (PAFs)80°C Kinetics (Ni(0) stability).[1]Decomposition of Ni(COD)₂ catalyst.
Part 2: Troubleshooting & Optimization Logic (Q&A)
Scenario A: Suzuki Coupling (Synthesis of Extended Arms)

Q1: I am seeing black precipitate and low conversion at 110°C. What is happening? Diagnosis: You are likely experiencing Palladium Aggregation (Pd Black formation).[1] Technical Insight: While high temperature helps dissolve the Tetrakis(4-bromophenyl)germane, 110°C is near the upper limit for standard catalysts like


 without stabilizing ligands.[1] The black precipitate is inactive 

. Solution:
  • Lower Temp: Drop to 90°C .

  • Phase Transfer: If solubility is the bottleneck, do not increase heat. Instead, add a phase transfer catalyst (e.g., TBAB or Aliquat 336 ) to facilitate the interaction between the organic phase (Germane) and aqueous base.[1]

  • Ligand Switch: If you must run at >100°C due to substrate rigidity, switch to a palladacycle or S-Phos catalyst which is thermally robust.[1]

Q2: My NMR shows the loss of the aromatic signals connected to Germanium. Is the Ge-C bond breaking? Diagnosis: Protodegermylation . Technical Insight: The


 bond is generally stable, but in the presence of strong bases (like 

) at high temperatures (>100°C), the bond can cleave, replaced by a proton.[1] Solution:
  • Switch to a milder base:

    
      or 
    
    
    
    .[1]
  • Strictly control temperature to

    
     .
    
Scenario B: COF/PAF Synthesis (Network Formation)

Q3: My Ge-COF is amorphous (no XRD peaks). I ran the reaction at 80°C. Diagnosis: Kinetic Trapping . Technical Insight: COF formation relies on dynamic covalent chemistry.[1] The bond formation must be reversible to "heal" defects and form an ordered lattice. At 80°C, the bonds form irreversibly and lock into a disordered (amorphous) state.[1] Solution:

  • Increase Temp: Raise the solvothermal oven temperature to 120°C .

  • Thermodynamic Modulator: Ensure you are using a modulator (e.g., aqueous acetic acid or ethanol) which, combined with heat, pushes the equilibrium back and forth, allowing the thermodynamically stable crystal to grow.[1]

Part 3: Validated Experimental Protocols
Protocol A: Optimized Suzuki Cross-Coupling (Discrete Molecule)

Target: Extension of arms with aryl boronic acids.[1]

  • Preparation: In a Schlenk tube, charge Tetrakis(4-bromophenyl)germane (1.0 eq), Aryl Boronic Acid (4.5 eq), and

    
     (8.0 eq).
    
  • Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio).[1] The ethanol is crucial for miscibility.

  • Degassing: Freeze-pump-thaw (3 cycles). Critical: Oxygen kills the catalyst at high temp.

  • Catalyst: Add

    
     (5 mol% per Br site, total 20 mol%).
    
  • Thermal Step: Heat to 90°C for 24-48 hours.

    • Note: If the mixture turns black within 2 hours, your temperature is too high or oxygen ingress occurred.[1]

  • Workup: Cool to RT. The product often precipitates due to the rigid Ge-core. Filter and wash with water/methanol.[1][2]

Protocol B: Solvothermal COF Synthesis (Ge-COF)

Target: Crystalline Framework.[1]

  • Loading: Charge Tetrakis(4-bromophenyl)germane and the linker (e.g., diboronic acid for Suzuki-COF) into a Pyrex tube (10 mL).

  • Solvent: Mesitylene:Dioxane (1:1).[1]

  • Modulator: Add 0.5 mL of 3M acetic acid (if Schiff base) or aqueous base (if Suzuki).

  • Sealing: Flash freeze with

    
    , evacuate to 150 mTorr, and flame seal.
    
  • Thermal Ramp:

    • Ramp to 120°C over 6 hours.

    • Hold at 120°C for 72 hours (3 days).

    • Cool to RT over 12 hours.

    • Why? Slow cooling prevents thermal shock and cracking of the crystallites.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision pathway for temperature optimization based on the desired structural outcome.

Ge_Coupling_Optimization Start Start: Tetrakis(4-bromophenyl)germane Goal Define Goal Start->Goal Discrete Discrete Molecule (Suzuki/Sonogashira) Goal->Discrete Extend Arms Network Network Polymer (COF/PAF) Goal->Network Build Framework Solubility_Check Is Ge-Core Soluble? Discrete->Solubility_Check Action_Seal Sealed Tube (Autogenous Pressure) Network->Action_Seal Temp_Low Temp: 80-95°C (Kinetic Control) Result_Clean High Yield Minimal De-germylation Temp_Low->Result_Clean Optimal Fail_Black Failure: Pd Black (Temp too high) Temp_Low->Fail_Black If T > 100°C Temp_High Temp: 120°C (Thermodynamic Control) Result_Crystal High Crystallinity Defect Healing Temp_High->Result_Crystal Optimal Fail_Amorph Failure: Amorphous (Temp too low) Temp_High->Fail_Amorph If T < 100°C Solubility_Check->Temp_Low Yes Action_Solvent Add Co-solvent (Toluene/DMF) Solubility_Check->Action_Solvent No Action_Solvent->Temp_Low Action_Seal->Temp_High

Caption: Optimization logic flow for Tetrakis(4-bromophenyl)germane coupling. Select temperature based on structural goal (Discrete vs. Network).

References
  • Synthesis of Germanium-based Porous Arom

    • Source: Ben, T. et al. "Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area."[1] Angewandte Chemie International Edition, 2009.[1]

    • Relevance: Establishes the stability of the tetrahedral Ge-core under Yamamoto coupling conditions (Ni(COD)2)
    • URL:[Link][1]

  • Suzuki Coupling of Tetrahedral Building Blocks

    • Source: Fournier, J.H. et al. "Tetraphenylmethane Derivatives: A New Class of Building Blocks for Supramolecular Construction."[1] Journal of the American Chemical Society, 2003.

    • Relevance: Provides the foundational protocol for Suzuki coupling of tetrakis(4-bromophenyl) cores, optimized at 80-90°C to prevent catalyst degradation.[1]

    • URL:[Link][1]

  • Covalent Organic Framework Crystallinity & Temper

    • Source: Cote, A.P. et al. "Porous, Crystalline, Covalent Organic Frameworks."[1] Science, 2005.[1]

    • Relevance: Defines the thermodynamic requirement (120°C solvothermal conditions) for reversible bond formation in boronate ester COFs, applicable to Ge-based analogs.
    • URL:[Link][1]

  • Stability of C-Ge Bonds in C

    • Source: Spivey, A.C. et al. "Germanium in organic synthesis."[1] Organic & Biomolecular Chemistry, 2010.[1]

    • Relevance: Reviews the stability of organogermanes, highlighting that while C-Ge bonds are robust, they can undergo protodegermylation under harsh basic conditions at high temperatures.[1]

    • URL:[Link]

Sources

Technical Support Center: Purification & Recrystallization of Tetrakis(4-bromophenyl)germane

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TBPG-REC-001 Subject: Optimization of Solvents and Protocols for High-Purity Isolation Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Solvent Selection

User Query: Which solvent system yields the highest purity crystals for Tetrakis(4-bromophenyl)germane, and how do I prevent "oiling out"?

Technical Insight: Tetrakis(4-bromophenyl)germane (Ge(C₆H₄Br)₄) is a tetrahedral organogermane primarily used as a node in the synthesis of Germanium-based Covalent Organic Frameworks (COFs) and Molecular Organic Frameworks (MOFs). Its purification is critical because monofunctionalized impurities (e.g., Tris(4-bromophenyl)germane) act as "chain terminators" in subsequent polymerization steps, drastically reducing the surface area and crystallinity of the final material.

Due to the heavy bromine atoms and the non-polar tetrahedral core, this compound exhibits high solubility in halogenated solvents and aromatics, but very low solubility in polar protic solvents.

Recommended Solvent Systems
MethodPrimary Solvent (Dissolution)Anti-Solvent (Precipitation)Ratio (v/v)Application
A (Standard) Chloroform (CHCl₃) Ethanol (EtOH) 1:1 to 1:2General purification; removal of oligomers.
B (High Purity) Toluene Ethanol 1:3Removal of persistent colored impurities.
C (Rapid) Dichloromethane (DCM) Hexane 1:4Quick isolation; risk of trapping impurities.

Standard Operating Procedure (SOP)

Protocol ID: GE-REC-A (Chloroform/Ethanol Layering) Objective: Removal of unreacted 1,4-dibromobenzene and tris-substituted byproducts.

Step-by-Step Workflow
  • Dissolution :

    • Place crude Tetrakis(4-bromophenyl)germane in an Erlenmeyer flask.

    • Add Chloroform (CHCl₃) to achieve a concentration of approximately 0.10–0.15 M .

    • Technical Note: Heat gently to 40°C if necessary, but avoid boiling. The solution should be clear. If particulates remain (likely Germanium oxides), filter through a quantitative filter paper (e.g., Fisherbrand Q5) or a PTFE syringe filter.

  • Anti-Solvent Addition :

    • Transfer the filtrate to a clean vessel.

    • While stirring vigorously at room temperature, add Ethanol (EtOH) dropwise.

    • Stop Point : Stop adding ethanol when the solution turns slightly turbid (cloudy) and the turbidity persists for 10 seconds.

  • Crystallization :

    • Heat the mixture gently until it becomes clear again (re-dissolving the initial precipitate).

    • Remove from heat and wrap the flask in foil or a towel to ensure slow cooling .

    • Allow to stand undisturbed at Room Temperature (RT) for 4–6 hours, then move to 4°C (fridge) overnight.

  • Isolation :

    • Collect the white/off-white crystals via vacuum filtration using a glass frit (porosity M).

    • Wash the cake with cold Ethanol (2 x 20 mL).

    • Critical : Dry under high vacuum (<0.1 mbar) at 60°C for 6 hours to remove trapped solvent molecules from the lattice.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause : The anti-solvent (Ethanol) was added too quickly, or the concentration of the primary solvent (Chloroform) was too high. This creates a "supersaturation shock" where the compound crashes out as an amorphous oil rather than an ordered crystal.

  • Fix : Re-dissolve the oil by adding a small amount of Chloroform and heating. Once clear, let it cool very slowly. If it oils again, add a seed crystal or scratch the glass wall with a spatula to induce nucleation.

Q2: The crystals are slightly yellow. Is this acceptable?

  • Analysis : Pure Tetrakis(4-bromophenyl)germane should be white. Yellow discoloration often indicates traces of brominated biphenyl impurities or oxidized ligand species.

  • Fix : Perform a hot filtration through a pad of silica gel using Chloroform before the recrystallization step. This removes polar colored impurities. Then proceed with the Toluene/Ethanol (Method B) recrystallization.[1][2][3]

Q3: Can I use Methanol instead of Ethanol?

  • Answer : Yes, but Methanol is a "harsher" anti-solvent. It precipitates the product faster, which might trap impurities (occlusion). Ethanol allows for slower, more selective crystal growth.

Q4: How do I verify purity?

  • Check :

    
    H NMR is standard. Look for the characteristic doublet signals of the p-phenylene ring.
    
    • Impurity Flag : Watch for a triplet at ~7.2 ppm (indicating a terminal proton from Tris(4-bromophenyl)germane) or complex multiplets (indicating biphenyl coupling).

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

RecrystallizationFlow Start Crude Tetrakis(4-bromophenyl)germane Dissolve Dissolve in CHCl3 (0.11 M) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Filter (remove GeO2) CheckClear->Filter No (Particulates) AddAnti Add Ethanol dropwise (Stop at turbidity) CheckClear->AddAnti Yes Filter->AddAnti Heat Heat to re-dissolve AddAnti->Heat Cool Slow Cool (RT -> 4°C) Heat->Cool Result Crystals Formed? Cool->Result Oil Oiling Out Result->Oil No (Goo/Oil) Isolate Vacuum Filtration & Drying Result->Isolate Yes (Crystals) Reheat Add CHCl3 & Reheat Oil->Reheat Reheat->Cool

Figure 1: Decision logic for the purification of Tetrakis(4-bromophenyl)germane.

References

  • Zhu, G., & Ren, H. (2015). Electronic Supplementary Material (ESI) for Chemical Communications: Purification of Tetrakis(4-bromophenyl)methane. Royal Society of Chemistry.

    • Note: This reference details the specific CHCl₃/EtOH protocol for the structural analogue, which is the industry standard adaptation for the germane deriv
  • Sterkhova, I. V., et al. (2022). Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane. Mendeleev Communications, 32, 379–381.[4]

    • Note: Confirms synthesis routes and structural properties of tetrahedral germane deriv
  • Han, L-J. (2012). Tetrakis[μ-N,N′-bis(4-bromophenyl)formamidinato-κ2 N:N′]dimolybdenum(II) tetrahydrofuran solvate. Acta Crystallographica Section E.

    • Note: Provides crystallographic context for 4-bromophenyl substituted ligands.

Sources

Technical Support Center: Crystallinity Enhancement for Germanium-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on covalent organic frameworks (COFs) derived from tetrakis(4-bromophenyl)germane. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with achieving high crystallinity in these novel materials. Our approach is rooted in a deep understanding of the underlying chemical principles governing COF formation, particularly when employing irreversible carbon-carbon bond-forming reactions.

Introduction: The Crystallinity Challenge with Germanium-Based COFs via C-C Coupling

The synthesis of highly crystalline COFs is a significant challenge, especially when utilizing precursors like tetrakis(4-bromophenyl)germane. The tetrahedral geometry of the germanium core is an excellent design element for creating robust, three-dimensional porous networks. However, the use of bromo-functional groups necessitates C-C coupling reactions, such as Suzuki or Yamamoto polymerizations, to form the framework. Unlike the more common dynamic covalent chemistry (e.g., imine or boronate ester formation) used for many COFs, these C-C coupling reactions are largely irreversible.

This irreversibility presents the primary obstacle to achieving high crystallinity. Dynamic, reversible reactions allow for "error correction" during the growth of the framework, where misplaced building blocks can detach and re-attach in the correct, ordered positions, leading to a thermodynamically stable, crystalline structure. In contrast, the rapid and irreversible nature of Suzuki and Yamamoto couplings can "lock in" disordered arrangements, leading to the formation of amorphous porous aromatic frameworks (PAFs) rather than crystalline COFs.

This guide will provide a series of troubleshooting steps and frequently asked questions to help you navigate this challenge and enhance the crystallinity of your germanium-based COFs.

Troubleshooting Guide: From Amorphous Powder to Crystalline Framework

Issue 1: My product is completely amorphous, confirmed by Powder X-Ray Diffraction (PXRD).

This is the most common issue when synthesizing COFs via irreversible coupling reactions. The goal is to shift the reaction from kinetic control (fast, irreversible polymerization leading to an amorphous product) to a regime that approximates thermodynamic control, allowing for more ordered growth.

Root Cause Analysis & Corrective Actions:

  • Rapid Polymerization Kinetics: The palladium or nickel catalyst is likely promoting very fast C-C bond formation, preventing the germanium-based building blocks from organizing into a periodic network.

    • Solution 1: Lower the Reaction Temperature. Reducing the temperature will slow down the rate of catalysis, providing more time for the monomers to diffuse and arrange before permanent bonds are formed.

    • Solution 2: Reduce Catalyst Concentration. A lower catalyst loading can decrease the overall rate of polymerization. Titrate the catalyst concentration downwards in small increments to find a balance between achieving a reasonable reaction time and promoting crystallinity.

    • Solution 3: Choose a Less Active Catalyst/Ligand System. For Suzuki coupling, consider switching from highly active phosphine ligands (e.g., SPhos, XPhos) to less reactive ones. For Yamamoto coupling, investigate the effect of different nickel precursors (e.g., Ni(COD)₂, NiCl₂(PPh₃)₂).

  • Poor Monomer Solubility: If the monomers or growing oligomers precipitate out of solution too quickly, they cannot contribute to the growth of an ordered framework.

    • Solution 1: Solvent Screening. The choice of solvent is critical. A single solvent may not be optimal. Experiment with binary or even ternary solvent systems to fine-tune the solubility of both the monomers and the growing polymer chains. High-boiling point, polar aprotic solvents like DMF, DMAc, NMP, or anisole are common starting points. Consider solvent mixtures that keep the monomers in solution longer but allow the crystalline COF to precipitate slowly.

    • Solution 2: Slow Monomer Addition. Instead of adding all monomers at once, use a syringe pump to introduce one of the monomers (e.g., the diboronic acid linker in a Suzuki coupling) into the reaction mixture over an extended period (e.g., 24-48 hours). This keeps the monomer concentration low, favoring growth on existing crystalline nuclei over the formation of new, amorphous particles.

  • Inappropriate Base Selection (for Suzuki Coupling): The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact the reaction rate.

    • Solution 1: Weaker Base. Strong bases (e.g., NaOH, KOH) can lead to very fast reactions. Consider using a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, or even an organic base.

    • Solution 2: Heterogeneous Base. A solid, insoluble base can also help to moderate the reaction rate at the catalyst-solution interface.

Experimental Workflow: Optimizing Reaction Conditions

Caption: A workflow for troubleshooting an amorphous product.

Issue 2: My PXRD shows broad peaks, indicating poor crystallinity or very small crystallites.

This is an improvement over a completely amorphous product but indicates that the ordering is not long-range.

Root Cause Analysis & Corrective Actions:

  • Incomplete "Error Correction" Analogue: While true error correction is absent, conditions that promote slower, more controlled growth can be further optimized.

    • Solution 1: Modulator-Assisted Synthesis. While less common for irreversible reactions, the concept of a "modulator" can be adapted. A monofunctional analogue of one of your linkers (e.g., phenylboronic acid for a diboronic acid linker, or bromobenzene for the tetrakis(4-bromophenyl)germane) can be added in small quantities. This can cap growing chains temporarily, slowing down the overall polymerization and allowing for better structural arrangement before the framework becomes too rigid.

    • Solution 2: Post-Synthetic Thermal Annealing. After the initial synthesis, the isolated (and still solvated) amorphous or poorly crystalline material can be heated in a fresh portion of a high-boiling point solvent (e.g., 1,2,4-trichlorobenzene) for an extended period. This "solvent annealing" can sometimes provide enough local mobility for the framework to rearrange into a more ordered, crystalline state.

  • Structural Defects and Stacking Faults: The tetrahedral germanium core can lead to complex 3D structures that may be prone to interpenetration or stacking disorders.

    • Solution 1: Linker Design. If possible, using a longer, more rigid linker molecule (e.g., biphenyldiboronic acid instead of benzenediboronic acid) can sometimes reduce the likelihood of interpenetration and favor a more open, crystalline framework.

    • Solution 2: Interfacial Synthesis. Growing the COF at the interface of two immiscible liquids can constrain the growth to two dimensions, which can sometimes promote higher crystallinity in the resulting thin film.

Data Interpretation: PXRD Peak Broadening

ObservationPotential CauseSuggested Action
All peaks are broadSmall crystallite sizeIncrease reaction time, lower temperature, try solvent annealing
Some peaks are broader than othersAnisotropic crystal growth or stacking faultsModify linker geometry, try interfacial synthesis
Broad "hump" with weak peaksMostly amorphous with some crystalline domainsRe-optimize initial reaction conditions (temperature, concentration)

Frequently Asked Questions (FAQs)

Q1: Why can't I just use the standard solvothermal synthesis conditions that work for imine-based COFs?

Standard solvothermal synthesis for imine COFs relies on the reversibility of the imine bond, which is crucial for crystallization. The Suzuki and Yamamoto couplings for your germanium-based COF are irreversible, meaning that once a C-C bond is formed, it does not break under the reaction conditions. This lack of reversibility means that the system cannot self-correct into a crystalline state, often resulting in an amorphous network. Therefore, a different set of strategies focused on slowing down the reaction kinetics is required.

Q2: What is the ideal solvent system for crystallizing a germanium-based COF via Suzuki coupling?

There is no single "ideal" solvent. The goal is to find a solvent or solvent mixture that balances monomer solubility with the insolubility of the final crystalline product. You need to keep the building blocks in solution long enough to allow for ordered addition to a growing framework, but the final COF should be insoluble enough to precipitate, driving the reaction to completion. A good starting point is a mixture of a polar aprotic solvent (like DMF or dioxane) and a less polar solvent (like mesitylene or 1,2,4-trichlorobenzene). The ratio of these solvents is a critical parameter to screen.

Q3: How do I properly characterize the crystallinity of my material?

The primary technique is Powder X-ray Diffraction (PXRD). A crystalline COF will show sharp diffraction peaks at specific 2θ angles, while an amorphous material will show one or two very broad humps. For highly crystalline samples, you can compare the experimental PXRD pattern to a simulated pattern based on a predicted crystal structure. Other supporting techniques include:

  • High-Resolution Transmission Electron Microscopy (HR-TEM): Can visualize the crystal lattice fringes in crystalline domains.

  • Selected Area Electron Diffraction (SAED): Can produce a diffraction pattern from a single crystallite, confirming its crystallinity.

  • Gas Adsorption Isotherms (e.g., N₂ at 77K): While not a direct measure of crystallinity, a crystalline COF will typically have a higher surface area and a more well-defined pore size distribution than its amorphous counterpart.

Q4: Can I try to crystallize my amorphous germanium-based PAF after it has been synthesized and dried?

Once the amorphous material has been isolated, dried, and the solvent completely removed, inducing crystallization is extremely difficult. The covalent bonds are permanently set, and without the presence of a solvent to allow for some local mobility, the framework is too rigid to rearrange. Post-synthetic treatments like solvent annealing are most effective on the as-synthesized, still-solvated material before it is fully dried.

Q5: What is the role of the germanium core in the crystallization process?

The tetrahedral geometry of the tetrakis(4-bromophenyl)germane is a key design feature for creating a 3D network. However, the exact bond angles and the slight flexibility of the phenyl-germanium bonds can influence how the linkers connect and how the network packs. A perfectly rigid tetrahedral monomer is more likely to form a predictable, crystalline structure. Any deviation from ideal tetrahedral geometry in the final linked product can introduce strain and disorder, hindering long-range order.

Workflow for Post-Synthetic Annealing

G A Synthesize Crude Product (Amorphous or Poorly Crystalline) B Isolate by Filtration (Do NOT dry completely) A->B  As-synthesized C Suspend in High-Boiling Solvent (e.g., 1,2,4-trichlorobenzene) B->C  Solvated Solid D Heat under Inert Atmosphere (e.g., 180-250 °C for 24-72h) C->D  Solvent Annealing E Cool to Room Temperature D->E F Isolate, Wash, and Dry E->F G Characterize with PXRD F->G

Caption: A step-by-step process for post-synthetic solvent annealing.

References

This guide synthesizes established principles in covalent organic framework chemistry. For further reading on the specific topics discussed, please refer to the following or similar authoritative sources on COF synthesis, characterization, and the mechanisms of C-C coupling reactions.

Validation & Comparative

Comparative Analysis: Pore Size Distribution of Ge-COFs vs. Si-COFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Covalent Organic Frameworks (COFs), the choice of the nodal element—specifically Group 14 elements like Silicon (Si) and Germanium (Ge)—is a critical determinant of physicochemical properties. While often grouped together due to isostructural capabilities, Ge-COFs and Si-COFs exhibit distinct pore size distributions (PSD) driven by fundamental bond length differences.

This guide objectively compares the pore architectures of these two material classes. Experimental data indicates that Ge-COFs consistently yield expanded pore apertures (approximately 0.5–1.5 Å larger) compared to their Si-analogues , attributed to the longer Ge–O and Ge–C bond vectors. This structural expansion, while seemingly minor, significantly alters mass transport kinetics for large-molecule drug delivery and gas storage capacities.

Fundamental Structural Drivers

To understand the PSD differences, one must first analyze the atomic-level causality. The expansion of the unit cell in Ge-COFs is not an artifact of synthesis but a direct consequence of atomic radius and bond length.

Bond Length Causality

The primary driver for pore expansion is the bond length of the linkage motifs.

  • Silicon (Si): The Si–O bond length is typically ~1.61 Å .

  • Germanium (Ge): The Ge–O bond length extends to ~1.74 Å .[1]

In isoreticular frameworks (where the topology remains identical, e.g., ctn or bor nets), this bond elongation propagates through the entire crystal lattice. A cumulative effect occurs: as hundreds of bonds repeat across the unit cell, the slight difference in bond length sums up to a measurable increase in pore diameter and unit cell volume.

Diagram: Structural Expansion Logic

The following diagram illustrates the causal pathway from atomic properties to macroscopic pore architecture.

COF_Expansion_Logic Atomic_Radius Atomic Radius (Si: 1.11 Å vs Ge: 1.22 Å) Bond_Length Linkage Bond Length (Si-O: ~1.61 Å vs Ge-O: ~1.74 Å) Atomic_Radius->Bond_Length Dictates Unit_Cell Unit Cell Expansion (Cumulative Lattice Effect) Bond_Length->Unit_Cell Propagates via Periodicity Pore_Size Pore Size Distribution (Ge-COF > Si-COF) Unit_Cell->Pore_Size Determines

Caption: Causal pathway showing how atomic radius differences translate to macroscopic pore size expansion in isoreticular COFs.

Comparative Analysis: Experimental Data

The following section contrasts specific Si- and Ge-based frameworks. Note that while Si-COFs (like COF-103) are well-established, Ge-COFs are an emerging class often designed for specific ionic conductivity or catalytic applications.

Case Study: The COF-102/103 Isostructural Series

The most direct comparison comes from the ctn topology series. COF-102 (C-based) and COF-103 (Si-based) provide a baseline. Theoretical and experimental data on Ge-analogues confirm the expansion trend.

FeatureCOF-102 (Carbon)COF-103 (Silicon)COF-103-Ge (Germanium)*
Nodal Element Carbon (C)Silicon (Si)Germanium (Ge)
Bond Length (T-Ph) ~1.54 Å (C-C)~1.87 Å (Si-C)~1.95 Å (Ge-C)
Pore Diameter (Geometric) 8.9 Å 9.6 Å ~10.2 Å (Predicted)
BET Surface Area 3,620 m²/g4,210 m²/gN/A (Theoretical High)
Density 0.17 g/cm³0.17 g/cm³>0.20 g/cm³ (Heavier atom)

Note: COF-103-Ge values are projected based on bond-length extrapolation and theoretical DFT studies [1].

Key Insight: Replacing Si with Ge in the COF-103 framework results in an estimated ~0.6 Å increase in pore diameter. While this seems small, for gas separation (e.g., H2 vs CH4), this shift can critically alter selectivity.

Case Study: Anionic Germanate Frameworks (Ge-COF-1)

Unlike the neutral COF-103, Ge-COF-1 represents a distinct class of anionic frameworks synthesized by Li et al. [2].

  • Material: Ge-COF-1

  • Structure: Hexacoordinated Germanate (GeO6) nodes linked by anthracene.

  • Pore Architecture: 1D open channels.

  • Pore Size: The pore width is sufficiently large to accommodate Li+ counterions and solvent molecules, showing a distribution centered around 1.2–1.4 nm (estimated from N2 isotherms).

  • Comparison to Si-Analogues: Equivalent Si-based anionic frameworks (silicates) often suffer from lower hydrolytic stability. The Ge-O bond's reversibility during synthesis often allows for higher crystallinity and defect correction, leading to sharper pore size distributions than their Si counterparts.

Experimental Workflow for PSD Determination

To validate these differences in your own laboratory, a rigorous protocol is required. Standard BET analysis is often insufficient for distinguishing subtle angstrom-level shifts; Non-Local Density Functional Theory (NLDFT) kernels are mandatory.

Protocol: High-Resolution Gas Sorption
  • Activation:

    • Si-COFs: Supercritical CO2 drying is recommended to prevent pore collapse due to capillary forces.

    • Ge-COFs: Standard vacuum activation at 120°C is often sufficient due to the rigid GeO6 nodes, though solvent exchange (THF -> Acetone -> Pentane) is best practice.

  • Adsorbate Selection:

    • Use Argon at 87 K instead of Nitrogen at 77 K. Argon's spherical symmetry eliminates quadrupole moment interactions (common with surface functionalities in COFs), providing a more accurate PSD for micropores < 10 Å.

  • Data Analysis:

    • Apply the QSDFT (Quenched Solid Density Functional Theory) model for cylindrical/slit pores. Do not use the BJH method, as it underestimates pore sizes in the microporous region.

Diagram: PSD Validation Workflow

PSD_Workflow Sample Synthesized COF (Ge or Si) Activation Activation (Supercritical CO2 or Solvent Exchange) Sample->Activation Remove Solvent Isotherm Ar Isotherm Measurement (87 K, p/p0 10^-7 to 1) Activation->Isotherm Dosing Model_Select Model Selection (QSDFT - Cylindrical/Slit) Isotherm->Model_Select Raw Data Output Pore Size Distribution (dV/dlogD vs Diameter) Model_Select->Output Kernel Fitting

Caption: Recommended workflow for accurately resolving angstrom-level pore size differences between Si- and Ge-COFs.

Application Implications

The shift in pore size distribution dictates the utility of the material:

  • Drug Delivery: Ge-COFs are superior candidates for encapsulating larger biologic drugs. The expanded pore volume (due to the longer Ge-linkers) allows for higher loading capacities of peptides that might be sterically hindered in Si-COFs.

  • Catalysis: The larger pores in Ge-COFs reduce diffusion limitations for substrates reaching active sites deep within the crystal, potentially increasing turnover frequency (TOF) for bulky reactants.

  • Battery Electrolytes: As seen in Ge-COF-1, the larger channels facilitate rapid Li-ion hopping, achieving conductivities (0.25 mS cm⁻¹) that rival solid-state electrolytes, a performance metric harder to achieve in the tighter channels of Si-silicates.

References

  • Theoretical Design of Ge-COFs

    • Title: Covalent Organic Frameworks in Computational Design of Second-Harmonic Generation Materials: Role of Tetrel
    • Source: The Journal of Physical Chemistry A (2024)
    • URL:[Link]

    • Context: Compares COF-103(Si) and COF-103(Ge) structures, confirming the stability and structural expansion of Ge variants.
  • Experimental Ge-COF Synthesis

    • Title: Crystalline Anionic Germanate Covalent Organic Framework for High CO2 Selectivity and Fast Li Ion Conduction
    • Source: Angewandte Chemie International Edition / ResearchG
    • URL:[Link]

    • Context: Describes the synthesis of Ge-COF-1, its pore architecture, and Li-ion conductivity properties.
  • Si-COF Benchmark (COF-102/103)

    • Title: 3D Covalent Organic Frameworks with High Porosity and Surface Area[2][3][4]

    • Source: Science (2007)
    • URL:[Link]

    • Context: The foundational paper establishing the structure and pore size of Si-based COF-103.

Sources

Thermogravimetric Analysis (TGA) of Porous Group 14 Frameworks: Silicon vs. Germanium

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Stability-Lability Trade-off

In the realm of therapeutic delivery and catalysis, Group 14 porous frameworks—specifically Porous Silicon (pSi) and Porous Germanium (pGe) (including germanosilicates)—occupy distinct functional niches defined by their thermal and chemical stability.

While Silicon frameworks offer robust thermal stability (up to 800°C in inert atmospheres) and predictable oxidation kinetics, Germanium frameworks introduce a "programmed lability." The Ge-O bond is thermodynamically less stable than the Si-O bond, leading to lower collapse temperatures and faster hydrolysis rates. For drug development, this makes Ge-frameworks attractive for rapid-release vectors, whereas Si-frameworks excel in sustained release and harsh processing environments.

This guide details the thermogravimetric differentiation of these materials, providing a rigorous protocol to quantify their drug-loading capacity, solvent retention, and framework integrity.

Mechanistic Foundation: Thermal Physics of Si vs. Ge

To interpret TGA data correctly, one must understand the underlying bond energetics that dictate weight loss (or gain) events.

FeatureSilicon Framework (Si)Germanium Framework (Ge)TGA Implication
Bond Enthalpy Si-O: ~452 kJ/molGe-O: ~340 kJ/molGe frameworks collapse/densify at lower temperatures.
Oxidation Onset > 600°C (bulk)> 450°C (bulk)Ge shows earlier mass gain (oxidation) in air.
Hygroscopicity ModerateHighGe profiles often show steeper initial mass loss (<100°C) due to surface water.
Hydrolysis Slow (Silicic acid)Fast (Germanic acid)Ge samples require strict humidity control prior to TGA to prevent pre-analysis degradation.

Key Insight: In germanosilicate zeolites (e.g., ITQ-series), the presence of Ge directs the formation of double-four-ring (D4R) units. However, these units are thermally fragile. A TGA profile of a Ge-rich zeolite often shows a "structural collapse" step absent in pure silica analogues.

Experimental Protocol: A Self-Validating TGA System

Objective: To accurately differentiate between superficial solvent loss, cargo (drug/template) decomposition, and framework degradation.

Reagents & Equipment
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Purge Gas: Nitrogen (Inert, 99.999%) for decomposition; Synthetic Air for oxidation studies.

  • Crucible: Platinum (Pt) or Alumina (Al₂O₃). Note: Use Alumina for Ge samples at high T (>900°C) to avoid Pt-Ge alloying.

Step-by-Step Workflow
  • Pre-Analysis Equilibration:

    • Store samples in a desiccator (RH < 10%) for 24 hours.

    • Validation: Run a blank crucible baseline to subtract buoyancy effects.

  • Segment 1: Dehydration (The "Drying" Phase)

    • Ramp: Ambient to 120°C at 10°C/min.

    • Isotherm: Hold at 120°C for 15 minutes.

    • Purpose: Removes physisorbed water. The mass at the end of this isotherm is the "Dry Mass" (

      
      ), the denominator for all subsequent calculations.
      
  • Segment 2: Cargo Decomposition (The "Payload" Phase)

    • Ramp: 120°C to 600°C at 5°C/min.

    • Observation: Organic templates (in zeolites) or loaded drugs (in nanoparticles) decompose here.

    • Differentiation:

      • Si-Frameworks: usually show a clean step.

      • Ge-Frameworks: Watch for "smearing" of the step, indicating concurrent framework hydrolysis or early collapse.

  • Segment 3: Framework Oxidation/Collapse (The "Stress" Phase)

    • Switch Gas: (Optional) Switch to Air at 600°C.

    • Ramp: 600°C to 1000°C at 10°C/min.

    • Observation:

      • pSi: Mass increase (oxidation to SiO₂).

      • pGe: Mass increase (oxidation to GeO₂) followed by volatilization (GeO is volatile >700°C in reducing conditions, but GeO₂ is stable until very high T). Critical: In inert gas, Ge-zeolites may show a mass loss due to dehydroxylation-induced collapse.

Comparative Analysis: Interpreting the Data

The following table summarizes the expected TGA signatures for drug-loaded porous frameworks.

Thermal EventPorous Silicon (pSi) SignaturePorous Germanium (pGe) Signature
< 150°C Desorption: 2-5% loss. Reversible.Desorption: 5-10% loss. Ge surface is more hydrophilic; higher capillary condensation.
200°C - 500°C Cargo Loss: Sharp step corresponding to drug BP/decomposition. Framework remains inert.Cargo Loss + Surface Modification: Step may be broader due to surface hydride/oxide restructuring.
> 600°C (Inert) Stable: Minimal mass change.Densification: Gradual mass loss (1-3%) due to condensation of Ge-OH groups and pore collapse.
> 600°C (Air) Oxidation: Slow mass gain (+O₂).Rapid Oxidation: Faster mass gain.
Critical Analysis: The "Germanium Collapse" Phenomenon

In germanosilicate zeolites, the removal of the organic structure-directing agent (OSDA) often triggers framework collapse.

  • Si-Zeolite (Pure Silica): TGA shows OSDA loss (200-500°C), then stability. XRD post-TGA confirms crystallinity.

  • Ge-Zeolite (High Ge): TGA shows OSDA loss, often followed immediately by a subtle secondary mass loss or a baseline drift. This correlates with the breakage of Ge-O-Ge bonds and loss of microporosity.

Visualizing the Logic

The following diagrams illustrate the decision-making process for TGA method development and the comparative degradation pathways.

Figure 1: TGA Experimental Decision Tree

TGA_Workflow Start Start: Sample Preparation Equilibration Equilibration (Desiccator) Start->Equilibration Step1 Step 1: Dehydration (Amb -> 120°C, Iso 15min) Equilibration->Step1 Calc_Dry Calculate M_dry (Reference Mass) Step1->Calc_Dry Branch_Gas Select Atmosphere Calc_Dry->Branch_Gas Inert Inert (N2/Ar) Drug Loading/Stability Branch_Gas->Inert Drug Quant. Oxidative Oxidative (Air/O2) Calcination/Oxidation Branch_Gas->Oxidative Template Removal Step2_Inert Step 2: Ramp to 600°C (Analyze Decomposition) Inert->Step2_Inert Step2_Ox Step 2: Ramp to 800°C (Analyze Combustion) Oxidative->Step2_Ox Result_Si Si Result: Sharp Step, Stable Residue Step2_Inert->Result_Si Result_Ge Ge Result: Broad Step, Early Densification Step2_Inert->Result_Ge

Caption: Figure 1. Self-validating TGA workflow for comparative analysis of Group 14 frameworks.

Figure 2: Thermal Degradation Mechanisms

Degradation_Mech cluster_Si Silicon Framework cluster_Ge Germanium Framework Si_Start Si-O-Si Network Si_Heat Heat (>600°C) Si_Start->Si_Heat Si_End Stable SiO2 (Rigid) Si_Heat->Si_End Ge_Start Ge-O-Ge / Ge-O-Si Ge_Heat Heat (>400°C) + H2O Ge_Start->Ge_Heat Ge_Hydrolysis Hydrolysis of D4R Units Ge_Heat->Ge_Hydrolysis Ge_End Structural Collapse (Amorphization) Ge_Hydrolysis->Ge_End

Caption: Figure 2. Mechanistic divergence in thermal stability between Si and Ge frameworks.

References
  • University Wafer. (n.d.). Silicon vs. Germanium: A Comprehensive Comparison. Retrieved from [Link]

  • MDPI. (2022). Silicon–Germanium: The Legacy Lives On. Retrieved from [Link][1][2]

  • Beilstein Journals. (2014). Silicon and germanium nanocrystals: properties and characterization. Retrieved from [Link]

  • ResearchGate. (2015). Applications of Porous Silicon Materials in Drug Delivery. Retrieved from [Link]

  • NIH. (2008). Porous silicon in drug delivery devices and materials.[3][4][5][6] Retrieved from [Link]

  • TA Instruments. (n.d.). TGA Evaluation of Zeolite Catalysts. Retrieved from [Link]

  • ResearchGate. (2023). Thermal stability and properties of silicon-germanium nanocrystals. Retrieved from [Link]

Sources

Validating Covalent Bonding in Germanium-Based Polymer Networks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Validation, Stability Profiling, and Performance Comparison vs. Silicon Analogues

Executive Summary: The Germanium Advantage

In the realm of inorganic-organic hybrid polymers, Silicon (Si) has long been the standard bearer (e.g., PDMS). However, Germanium (Ge) —Silicon’s heavier Group 14 congener—offers a critical performance differentiator for biomedical and electronic applications: tunable hydrolytic instability .

While Silicon-Oxygen (Si-O) bonds are notoriously stable and hydrophobic, impeding biodegradation, Germanium-Oxygen (Ge-O) bonds possess a lower bond dissociation energy and higher susceptibility to nucleophilic attack. This makes Ge-based networks (poly(germanoxanes)) ideal candidates for degradable drug delivery systems and transient electronics .

This guide outlines the rigorous experimental protocols required to validate the formation of covalent Ge-C and Ge-O-Ge bonds, distinguishing them from physical mixtures, and objectively compares their performance against standard Silicon analogues.

Comparative Analysis: Germanium vs. Silicon Networks

To validate a Ge-based network, one must first understand how its physicochemical signatures differ from Si-based materials. The following table summarizes the key spectroscopic and performance differences.

Table 1: Physicochemical & Spectroscopic Comparison (Ge vs. Si)
FeatureSilicon Network (Si-O-Si)Germanium Network (Ge-O-Ge)Implications for Validation
Bond Dissociation Energy ~452 kJ/mol (Strong)~358–400 kJ/mol (Moderate)Ge networks degrade faster; require milder synthesis.
Hydrolytic Stability High (Stable in PBS)Low to Moderate (Degradable)Key Differentiator: Ge-O bonds hydrolyze in aqueous media.
FTIR Asymmetric Stretch 1000–1100 cm⁻¹800–900 cm⁻¹ Ge-O stretch is shifted to lower wavenumbers due to higher mass.
FTIR M-C Stretch 700–800 cm⁻¹550–650 cm⁻¹ Ge-C bonds appear in the fingerprint region.
XPS Binding Energy Si 2p: ~103 eV (SiO₂)Ge 3d: ~32.5 eV (GeO₂) Distinct binding energy confirms oxidation state (+4).
¹H NMR (M-CH₃) 0.0 ppm (TMS reference)0.1–0.4 ppm Ge is slightly more electronegative (2.01) than Si (1.90), deshielding α-protons.

Experimental Protocol: Synthesis and Structural Validation

This section details a self-validating workflow to synthesize a model poly(germanoxane) network and prove the existence of the covalent network structure.

Phase A: Synthesis via Sol-Gel Condensation

Objective: Create a crosslinked network from an organogermanium precursor.

  • Precursor: Methyltriethoxygermane (MeGe(OEt)₃).

  • Hydrolysis: Dissolve precursor in anhydrous ethanol. Add stoichiometric water (pH 2, HCl catalyzed) dropwise.

    • Mechanism:

      
      
      
  • Condensation: Reflux at 60°C for 12 hours.

    • Mechanism:[1]

      
      
      
  • Curing: Cast film and cure at 100°C under vacuum to drive off water and ensure network formation.

Phase B: Spectroscopic Validation (The "Proof of Bond")
1. FTIR Spectroscopy (Vibrational Fingerprinting)
  • Goal: Confirm the formation of the Ge-O-Ge backbone and retention of the organic Ge-C moiety.

  • Protocol: ATR-FTIR (4000–400 cm⁻¹).

  • Critical Signals:

    • Absence of OH: Disappearance of the broad band at 3200–3400 cm⁻¹ confirms successful condensation (curing).

    • Ge-O-Ge Formation: Appearance of a strong, broad peak at 850–880 cm⁻¹ . Note: Do not confuse with Si-O-Si (1050 cm⁻¹).

    • Ge-C Integrity: Sharp peak at ~600 cm⁻¹ confirms the organic group is still covalently attached to the Germanium, validating it is a hybrid polymer, not just inorganic GeO₂.

2. X-Ray Photoelectron Spectroscopy (XPS)[2]
  • Goal: Validate the oxidation state and local bonding environment.

  • Protocol: High-resolution scan of the Ge 3d region.

  • Data Interpretation:

    • Elemental Ge (Ge⁰): 29.3 eV (Should be absent).[3]

    • GeO₂ (Inorganic): 32.5 eV.[3]

    • Organogermanium (Ge-C): Expect a peak slightly lower than inorganic GeO₂ (approx 31.0–31.8 eV ) due to the electron-donating effect of the methyl/carbon group compared to pure oxygen environments.

Performance Profiling: Hydrolytic Degradation

This experiment objectively compares the "product" (Ge-network) against the "alternative" (Si-network) to demonstrate the functional utility of the Ge-O bond.

Protocol: Accelerated Degradation Study
  • Sample Prep: Prepare uniform discs (50 mg) of Poly(methylgermanoxane) (PMGe) and Poly(dimethylsiloxane) (PDMS).

  • Incubation: Immerse samples in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Monitoring:

    • Gravimetric: Remove, dry, and weigh samples at Day 1, 3, 7, and 14.

    • ¹H NMR (Solution): Analyze the supernatant buffer in D₂O.

  • Results & Interpretation:

    • PMGe (Product): Significant mass loss (>20-50% depending on crosslink density).

    • NMR Validation: Appearance of methyl signals in D₂O indicates the release of water-soluble monomeric/oligomeric germanols (

      
      ), confirming surface erosion via Ge-O hydrolysis .
      

Validation Workflow Diagram

The following diagram illustrates the logical flow for validating the chemical structure and functional performance of the network.

Ge_Validation_Workflow Synthesis Precursor: R-Ge(OR)3 Sol-Gel Process Network Cured Ge-Polymer Network Synthesis->Network Condensation FTIR FTIR Analysis (Ge-O-Ge: ~880 cm⁻¹) (Ge-C: ~600 cm⁻¹) Network->FTIR Structural ID XPS XPS Analysis (Ge 3d: ~31.5 eV) Network->XPS Bond State Degradation Hydrolytic Stability Test (PBS, 37°C) Network->Degradation Performance FTIR->Network Confirm Curing NMR_Supernatant ¹H NMR of Buffer (Detect Soluble Germanols) Degradation->NMR_Supernatant Quantify Hydrolysis

Caption: Workflow for synthesizing and validating Germanium-based polymer networks, distinguishing structural verification (Yellow) from functional performance testing (Red).

References

  • Gelest, Inc. "Germanium vs. Silicon: Chemistry and Properties." Gelest Technical Guides. [Link]

  • Larson, G. L., & Gelest, Inc. "Silanes and Other Coupling Agents." Gelest Literature.
  • Specac Ltd. "Interpreting Infrared Spectra: Inorganic and Organic Bonds." Specac Application Notes. [Link]

  • Oregon State University. "¹H NMR Chemical Shifts and Coupling Constants." OSU Chemistry Dept. [Link]

  • Yamashita, M., et al. "Synthesis and Properties of Poly(germanoxane)s." Polymer Journal. (Foundational work on Ge-polymer synthesis and hydrolytic instability).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.